Tiglylcarnitine
Description
a urinary metabolite in 2-methylacetoacetyl-CoA thiolase deficiency
Properties
IUPAC Name |
(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBQCVBQNMUQT-OLKPEBQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316966 | |
| Record name | Tiglylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiglylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64681-36-3 | |
| Record name | Tiglylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64681-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiglylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiglylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Tiglylcarnitine (C5:1) in Mitochondrial Transport & Metabolic Diagnostics
[1][2][3]
Executive Summary: The Cargo, Not the Carrier
In the context of mitochondrial fatty acid transport, Tiglylcarnitine (C5:1) represents a critical distinction in bioenergetics. Unlike long-chain acylcarnitines (e.g., Palmitoylcarnitine, C16) which represent fuel entering the mitochondria for beta-oxidation, Tiglylcarnitine is primarily an efflux metabolite derived from the catabolism of Isoleucine.
Its presence in plasma is not a sign of fuel transport, but rather evidence of the Carnitine Shuttle's detoxification function . When downstream enzymes in the branched-chain amino acid (BCAA) pathway are compromised, the mitochondrial carnitine system—specifically Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) —reverses its typical role. It exports the accumulating Tiglyl-CoA as Tiglylcarnitine to preserve the intramitochondrial Free CoA pool, preventing a "CoA Trap" that would otherwise stall the Krebs cycle.
This guide details the mechanistic origin of Tiglylcarnitine, its transport kinetics, and the LC-MS/MS protocols required for its precise quantification in drug development and clinical diagnostics.
Mechanistic Pathway: Isoleucine Catabolism & Transport[4]
To understand Tiglylcarnitine, one must map the catabolism of Isoleucine. The formation of C5:1 is a specific biomarker for defects at the level of Beta-Ketothiolase (ACAT1) or 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HSD17B10) .
The Metabolic Cascade
-
Isoleucine enters the mitochondria.
-
It is transaminated and decarboxylated to form 2-Methylbutyryl-CoA .
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) desaturates this to form Tiglyl-CoA .
-
Normal Fate: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA and eventually cleaved into Acetyl-CoA and Propionyl-CoA.
-
Pathological Fate (The "Shunt"): If Beta-Ketothiolase (T2) is defective, Tiglyl-CoA accumulates.[1] To rescue the CoA, Carnitine Acetyltransferase (CRAT) transfers the tiglyl group to carnitine, forming Tiglylcarnitine , which is then exported.
Visualization of the Pathway
The following diagram illustrates the specific enzymatic blocks that lead to Tiglylcarnitine accumulation and its subsequent export via CACT.
Figure 1: Isoleucine catabolism pathway showing the formation of Tiglylcarnitine upon ACAT1 blockage and its export via the Carnitine-Acylcarnitine Translocase (CACT).
Diagnostic Significance
In clinical research and drug safety assessment, distinguishing C5:1 from other C5 species is vital. Mass spectrometry often resolves "C5" as a combined peak, but isobaric differentiation is required for accurate diagnosis.
| Metabolite | Common Name | Origin Pathway | Associated Disorder |
| C5:1 | Tiglylcarnitine | Isoleucine | Beta-Ketothiolase Deficiency (BKT) |
| C5 | Isovalerylcarnitine | Leucine | Isovaleric Acidemia (IVA) |
| C5 | 2-Methylbutyrylcarnitine | Isoleucine | 2-Methylbutyryl-CoA Dehydrogenase Def.[2] |
| C5-OH | 3-Hydroxyisovalerylcarnitine | Leucine | 3-MCC Deficiency |
Key Insight: An elevation of C5:1, often accompanied by elevated C5-OH (2-methyl-3-hydroxybutyrylcarnitine), specifically triangulates the defect to the isoleucine degradation pathway, ruling out Leucine metabolism disorders.
Analytical Protocol: LC-MS/MS Quantification
As a self-validating system, this protocol utilizes Flow Injection Analysis (FIA) or Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS). The use of Deuterated Internal Standards (IS) is non-negotiable for quantitative accuracy.
Reagents & Standards
-
Internal Standard: L-Tiglylcarnitine-[d3] (methyl-d3) or L-Isovalerylcarnitine-[d9] (if d3-C5:1 is unavailable, though specific IS is preferred).
-
Extraction Solvent: Methanol (HPLC Grade) containing 3N HCl (for butyl esterification) or pure Methanol (for underivatized methods).
Workflow Description
-
Extraction: 3.2 mm dried blood spot (DBS) punch or 10 µL plasma is extracted with methanol containing the Internal Standard.
-
Derivatization (Optional but Recommended): Butyl esterification (3N HCl in n-Butanol, 65°C for 15 min) increases sensitivity for acylcarnitines and aids in separating isobars.
-
MS/MS Detection: Precursor Ion Scan of m/z 85 (characteristic of the carnitine backbone).
Automated Workflow Diagram
Figure 2: Step-by-step analytical workflow for Tiglylcarnitine quantification using LC-MS/MS.
Data Interpretation & Reference Ranges
The following data summarizes consensus reference ranges for Tiglylcarnitine (C5:1) in plasma.[3][4][5][6] Note that "Normal" is typically very low; any significant peak is grounds for investigation.
Quantitative Reference Table
| Sample Type | Population | Lower Limit (µmol/L) | Upper Limit (µmol/L) | Critical Cutoff |
| Plasma | Neonates (<1 wk) | 0.00 | 0.07 | > 0.10 |
| Plasma | Children/Adults | 0.00 | 0.02 | > 0.05 |
| DBS | Neonates | 0.00 | 0.05 | > 0.08 |
Note: Values are method-dependent. Butyl-ester derivatization yields different m/z values (C5:1 butyl ester [M+H]+ = 300.2 m/z) compared to underivatized methods (C5:1 [M+H]+ = 244.2 m/z).
Troubleshooting High C5:1
-
False Positives: Rare, but can occur with interfering compounds in non-chromatographic (Flow Injection) methods.
-
False Negatives: Can occur if the patient is carnitine-depleted (Secondary Carnitine Deficiency).[7] In this scenario, the "shuttle" cannot form the ester, masking the accumulation of Tiglyl-CoA. Always measure Free Carnitine (C0) concurrently.
References
-
Millington, D. S., et al. (1990). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism.[7] Journal of Inherited Metabolic Disease. Link
-
Rashed, M. S. (2001). Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases.[3] Journal of Chromatography B. Link
-
Fukao, T., et al. (2001). The clinical phenotype and outcome of mitochondrial acetoacetyl-CoA thiolase deficiency (beta-ketothiolase deficiency) in 26 enzymatically proved patients. Molecular Genetics and Metabolism.[8] Link
-
American College of Medical Genetics (ACMG). (2006). Newborn Screening: Toward a Uniform Screening Panel and System.Link
-
Smith, E. H., et al. (2010). Carnitine-acylcarnitine translocase deficiency: Clinical, biochemical and molecular characterization. Molecular Genetics and Metabolism.[8] Link
Sources
- 1. orpha.net [orpha.net]
- 2. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. familiasga.com [familiasga.com]
- 7. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Late-Onset Carnitine–Acylcarnitine Translocase Deficiency With SLC25A20 c.199-10T>G Variation: Case Report and Pathologic Analysis of Liver Biopsy [frontiersin.org]
The Mechanistic Link Between Elevated Tiglylcarnitine and Beta-Ketothiolase Deficiency
An In-Depth Technical Guide for Drug Development and Metabolic Research
Executive Summary
This technical guide delineates the biochemical causality linking elevated Tiglylcarnitine (C5:1) to Beta-Ketothiolase (T2) Deficiency , a rare autosomal recessive disorder of isoleucine catabolism and ketone body metabolism. For researchers and drug developers, understanding this link is critical not only for accurate diagnosis but for identifying upstream therapeutic targets.
Elevated C5:1 is a hallmark screening marker, yet it is not pathognomonic; it requires rigorous differential diagnosis from 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HSD10) deficiency. This guide provides the mechanistic pathway, self-validating analytical protocols for detection, and a framework for interpreting metabolic flux in the context of therapeutic intervention.
Part 1: Biochemical Mechanism & Pathway Analysis
The Metabolic Block
Beta-ketothiolase deficiency is caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2).[1] This enzyme catalyzes the final step of isoleucine catabolism and is essential for ketolysis.[2]
The Canonical Pathway:
-
Isoleucine is catabolized to Tiglyl-CoA .[3]
-
Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA .
-
This is dehydrogenated to 2-methylacetoacetyl-CoA .
-
T2 Enzyme (Defective): Normally cleaves 2-methylacetoacetyl-CoA into Acetyl-CoA + Propionyl-CoA .
The Formation of Tiglylcarnitine
When T2 is deficient, 2-methylacetoacetyl-CoA accumulates. Because the upstream enzymatic reactions are reversible, this accumulation drives the pathway backward (mass action effect):
-
Retro-conversion: 2-methylacetoacetyl-CoA reverts to 2-methyl-3-hydroxybutyryl-CoA and subsequently to Tiglyl-CoA .
-
Detoxification Shunt: The mitochondrial Carnitine Acetyltransferase (CRAT) , which has broad specificity for short-chain acyl-CoAs, transfers the tiglyl moiety to L-carnitine.
-
Result: Formation of Tiglylcarnitine (C5:1) , which is transported out of the mitochondria and accumulates in plasma/blood.
Pathway Visualization
The following diagram illustrates the isoleucine catabolism pathway, highlighting the enzymatic block and the diversion toward Tiglylcarnitine.
Figure 1: Mechanistic pathway of Isoleucine catabolism showing the T2 block (red dashed line) leading to the accumulation of Tiglyl-CoA and its conversion to Tiglylcarnitine.
Part 2: Diagnostic Biomarkers & Differential Diagnosis[5][10]
Elevated C5:1 is the primary screen, but it is not specific to BKT deficiency. It is shared with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HSD10) deficiency.
Differential Biomarker Profile
Researchers must utilize a multi-analyte approach to confirm diagnosis.
| Biomarker | Beta-Ketothiolase (T2) Deficiency | HSD10 Deficiency | Mechanism |
| Plasma C5:1 (Tiglylcarnitine) | Elevated | Elevated | Accumulation of Tiglyl-CoA. |
| Plasma C5-OH (3-OH-Isovaleryl) | Normal | Elevated | HSD10 also degrades isoleucine intermediates; block is higher up. |
| Urine 2-Methyl-3-hydroxybutyrate | Elevated | Elevated | Hydration of accumulating Tiglyl-CoA or reversal of MAA-CoA. |
| Urine Tiglylglycine | Elevated | Elevated | Glycine conjugation of Tiglyl-CoA. |
| Urine 2-Methylacetoacetate | Present | Absent | Key Differentiator: Only accumulates if the block is at T2. |
Diagnostic Algorithm
The following logic flow ensures rigorous confirmation of the target indication.
Figure 2: Diagnostic logic flow for differentiating elevated Tiglylcarnitine.
Part 3: Analytical Protocols (Self-Validating Systems)
For drug development studies (e.g., natural history studies or pharmacodynamic monitoring), precise quantification of C5:1 is required.
LC-MS/MS Quantification of Tiglylcarnitine (Butyl Ester Method)
This protocol uses butyl ester derivatization to enhance sensitivity and specificity, separating isobaric interferences.
Principle: Acylcarnitines are extracted, derivatized with butanol-HCl to form butyl esters, and analyzed via Flow Injection Analysis (FIA) or LC-MS/MS.
Protocol Steps:
-
Sample Prep:
-
Punch 3.2 mm Dried Blood Spot (DBS) or aliquot 10 µL plasma.
-
Internal Standard (IS) Addition: Add isotopically labeled standard mixture (must include d3-C5-carnitine or d9-C5-carnitine ). Validation Check: The IS corrects for extraction efficiency and ionization suppression.
-
Extraction: Add 100 µL Methanol. Shake 20 min. Centrifuge.
-
Drying: Evaporate supernatant under N2 stream.
-
-
Derivatization (Critical Step):
-
Add 50 µL 3N HCl in n-Butanol .
-
Incubate at 65°C for 15 minutes . Causality: This converts the carboxyl group to a butyl ester, increasing ionization efficiency in positive ESI mode.
-
Drying: Evaporate excess reagent under N2.
-
Reconstitution: Dissolve in Mobile Phase (80:20 Acetonitrile:Water + 0.05% Formic Acid).
-
-
MS/MS Acquisition:
-
Mode: Positive Electrospray Ionization (+ESI).
-
Scan Type: Precursor Ion Scan of m/z 85 (characteristic fragment of the carnitine backbone).
-
Specific Transition for C5:1:
-
Precursor (Butyl ester): m/z 300.2
-
Product: m/z 85.1
-
-
Quantification: Calculate concentration using the ratio of Analyte Peak Area / IS Peak Area × IS Concentration.
-
Self-Validating Quality Controls:
-
Ion Ratio Check: Monitor the ratio of the molecular ion to the m/z 85 fragment. Significant deviation indicates interference.
-
Retention Time Lock (if LC used): C5:1 (Tiglyl) must be chromatographically resolved from C5:1 (3-methylcrotonyl) if using a column, though C5:1 is predominantly Tiglyl in this specific metabolic block.
Part 4: Clinical Implications & Drug Development Landscape
Pathophysiology & Therapeutic Targets
The primary clinical risk is ketoacidosis triggered by catabolic stress. The accumulation of isoleucine intermediates inhibits the Krebs cycle and urea cycle (via N-acetylglutamate synthase inhibition by Tiglyl-CoA).
Current Management (Standard of Care):
-
Protein Restriction: Limiting Isoleucine intake.
-
L-Carnitine Supplementation: Enhances the conversion of toxic Tiglyl-CoA to Tiglylcarnitine, promoting urinary excretion.
-
Glucose/Bicarbonate: Acute management of acidosis.
Emerging Therapeutic Avenues
For drug development professionals, the following represent potential areas for innovation:
-
Pharmacological Chaperones:
-
Many ACAT1 mutations result in unstable T2 protein that is rapidly degraded. Small molecule chaperones that stabilize the folded conformation of T2 could restore partial enzymatic activity.
-
-
Gene Therapy:
-
As a monogenic mitochondrial disorder, BKT is a candidate for AAV-mediated gene replacement, similar to approaches in OTC deficiency.
-
-
Substrate Reduction Therapy (SRT):
-
Inhibitors of upstream enzymes (e.g., HSD10) could theoretically prevent the formation of toxic intermediates, though the pleiotropic effects of HSD10 make this challenging.
-
References
-
Fukao, T., et al. (2019).[4] "Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency."[4] Journal of Human Genetics, 64, 99–111.[4] Link
-
Sass, J. O. (2012). "Inborn errors of ketogenesis and ketone body utilization." Journal of Inherited Metabolic Disease, 35, 23–28. Link
-
GeneReviews® [Internet]. (2016). "Beta-Ketothiolase Deficiency."[1][2][5][6][4][7][8][9][10] University of Washington, Seattle. Link
-
Rinaldo, P., et al. (2008). "Laboratory diagnosis of organic acidemias." Current Protocols in Human Genetics, Chapter 17, Unit 17.6. Link
-
Coude, F. X., et al. (1979). "Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria."[3][7] Journal of Clinical Investigation, 64(6), 1544–1551. Link
Sources
- 1. Beta-ketothiolase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dichloroacetate is a Novel Safe Treatment for Beta-ketothiolase Deficiency: Towards Better Therapeutic Outcomes (An Original Article) [pubs.sciepub.com]
- 5. ACAT1 | Rupa Health [rupahealth.com]
- 6. Is Beta Ketothiolase Deficiency an Uncommon Disease or an Unsuspected Diagnosis? The Role of Genetic Biochemistry Approaches in Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. babysfirsttest.org [babysfirsttest.org]
- 9. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tiglylcarnitine Accumulation in Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency
Executive Summary
Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency (OMIM #203750), caused by mutations in the ACAT1 gene, is a critical disorder of isoleucine catabolism and ketone body utilization. While the clinical presentation involves severe ketoacidosis, the bioanalytical hallmark for screening and monitoring is the accumulation of Tiglylcarnitine (C5:1) .
This guide provides a comprehensive technical analysis of the mechanism driving C5:1 accumulation, the differentiation of T2 deficiency from confounding disorders (specifically HSD10 deficiency), and a validated LC-MS/MS workflow for precise quantification. For drug development professionals, C5:1 serves not merely as a diagnostic marker, but as a primary pharmacodynamic biomarker for assessing the efficacy of novel chaperone therapies or mRNA replacement strategies targeting ACAT1.
Part 1: Pathophysiological Mechanism of Accumulation
To understand the accumulation of Tiglylcarnitine, one must dissect the distal isoleucine catabolic pathway. T2 (encoded by ACAT1) catalyzes the final cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.
The Metabolic Blockade
When T2 activity is compromised:
-
Primary Accumulation: The substrate 2-methylacetoacetyl-CoA accumulates in the mitochondrial matrix.
-
Retrograde Flux: The thermodynamic equilibrium forces a reversal of upstream enzymatic steps. 2-methylacetoacetyl-CoA is reduced back to 2-methyl-3-hydroxybutyryl-CoA (by HSD10) and further to Tiglyl-CoA .
-
Carnitine Shunt: To relieve mitochondrial CoA trapping (CoA sequestration), the accumulated Tiglyl-CoA is conjugated with L-carnitine by Carnitine Acetyltransferase (CRAT) or Carnitine Octanoyltransferase (CROT), forming Tiglylcarnitine (C5:1) . This acylcarnitine is transported out of the mitochondria and into the plasma, where it becomes the diagnostic marker.[1]
Pathway Visualization
The following diagram illustrates the metabolic block and the diversion toward Tiglylcarnitine.
Caption: Figure 1: Isoleucine catabolism showing the T2 blockade (Red) causing retrograde flux and the generation of Tiglylcarnitine (Green).
Part 2: Diagnostic Specificity & Biomarker Differentiation
Detecting C5:1 is necessary but insufficient for a definitive diagnosis. The "C5:1 peak" in mass spectrometry is isobaric with other molecules, and elevated C5:1 occurs in multiple disorders.
The Specificity Challenge: T2 vs. HSD10 Deficiency
Both T2 deficiency and HSD10 (17β-hydroxysteroid dehydrogenase type 10) deficiency present with elevated C5:1 and 2-methyl-3-hydroxybutyrylcarnitine (C5-OH). However, the therapeutic approach differs drastically.
Differentiation Matrix:
| Feature | T2 Deficiency (ACAT1) | HSD10 Deficiency (HSD17B10) |
| Primary Biomarker | Tiglylcarnitine (C5:1) | Tiglylcarnitine (C5:1) & C5-OH |
| Urine Organic Acids | 2-methyl-3-hydroxybutyrate (High)Tiglylglycine (High)2-methylacetoacetate (Specific but unstable) | 2-methyl-3-hydroxybutyrate (High)Tiglylglycine (Variable) |
| Ketosis Status | Severe intermittent ketoacidosis | Typically non-ketotic |
| Clinical Onset | 5 months - 2 years (triggered by infection/fasting) | Infantile neurodegeneration (X-linked) |
| Confirmatory Test | Potassium-activated thiolase assay (Lymphocytes) | HSD10 enzymatic assay |
Expert Insight: In T2 deficiency, the accumulation of 2-methylacetoacetate is the "smoking gun," but it spontaneously decarboxylates to 2-butanone. Therefore, the presence of significant ketosis alongside C5:1 elevation strongly favors T2 over HSD10.
Part 3: Validated LC-MS/MS Quantification Protocol
This protocol is designed for the quantification of Tiglylcarnitine (C5:1) in Dried Blood Spots (DBS).[2][3] It utilizes a "self-validating" approach by incorporating stable-isotope internal standards (IS) to correct for matrix effects and recovery losses.
Materials & Reagents
-
Matrix: Dried Blood Spots (Whatman 903 or equivalent).
-
Extraction Solvent: Methanol containing 0.1% Formic Acid.[4]
-
Internal Standard (IS): L-Tiglylcarnitine-[d3] or L-Valerylcarnitine-[d9] (C5-d9). Note: C5-d9 is commonly used as a surrogate IS for the C5 family.
-
Mobile Phase:
-
A: 80% Acetonitrile / 20% Water / 0.1% Formic Acid.
-
B: 100% Acetonitrile / 0.1% Formic Acid.
-
Sample Preparation Workflow
-
Punch: Obtain a 3.2 mm (1/8 inch) punch from the DBS card into a 96-well plate.
-
Extraction: Add 100 µL of Extraction Solvent (containing IS at 0.5 µmol/L).
-
Agitation: Shake at 600 rpm for 20 minutes at room temperature.
-
Transfer: Transfer supernatant to a fresh plate.
-
Evaporation (Optional): For higher sensitivity, dry under N2 and reconstitute in 50 µL Mobile Phase A. For routine screening, direct injection of the extract is often sufficient (Flow Injection Analysis or fast LC).
-
Injection: 10 µL injection volume.
Mass Spectrometry Settings (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode. The transition monitors the loss of the trimethylamine/alkyl chain or the characteristic 85 m/z fragment.
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Tiglylcarnitine (C5:1) | 244.2 | 85.1 | 25 | 28 |
| IS (C5-d9 Carnitine) | 255.3 | 85.1 | 25 | 28 |
Note: The 85 m/z fragment corresponds to the +CH2-CH=CH-COOH moiety characteristic of the carnitine backbone, ensuring class specificity.
Workflow Diagram
Caption: Figure 2: Step-by-step bioanalytical workflow for C5:1 quantification from dried blood spots.
Part 4: Implications for Drug Development
For professionals developing therapeutics for ACAT1 mutations (e.g., small molecule chaperones to stabilize the T2 tetramer), Tiglylcarnitine is the primary Pharmacodynamic (PD) Biomarker .
Biomarker Utility in Clinical Trials
-
Baseline Stratification: Patients with "null" mutations (e.g., nonsense) typically show higher C5:1 levels than those with residual activity missense mutations.
-
Response Monitoring: A successful therapeutic intervention should restore T2 flux, thereby reducing the upstream pool of 2-methylacetoacetyl-CoA.
-
Target: Reduction of plasma C5:1 and urinary 2-methyl-3-hydroxybutyrate.
-
Success Metric: A statistically significant decrease in the C5:1/C2 (Acetylcarnitine) ratio.
-
Analytical Considerations for Trials
When using C5:1 as a trial endpoint, chromatographic separation is superior to Flow Injection Analysis (FIA). FIA cannot separate isobaric interferences (e.g., pivaloylcarnitine, though rare/exogenous). A fast LC gradient (2-3 minutes) ensures that the signal quantified is exclusively Tiglylcarnitine, fulfilling regulatory requirements for specificity (FDA/EMA Bioanalytical Method Validation guidelines).
References
-
Fukao, T., et al. (2001). "Molecular basis of mitochondrial acetoacetyl-CoA thiolase deficiency." Human Mutation. [Link]
-
Sass, J. O., et al. (2016). "Mitochondrial acetoacetyl-CoA thiolase deficiency: T2 deficiency."[5][6][7] Orphanet Journal of Rare Diseases. [Link]
-
American College of Medical Genetics and Genomics (ACMG). (2023). "Newborn Screening ACT Sheet: Beta-Ketothiolase Deficiency." [Link]
-
Millington, D. S., et al. (2019). "Tandem mass spectrometry in the clinical laboratory for newborn screening." International Journal of Neonatal Screening. [Link]
-
Fukao, T., & Mitchell, G. (2020). "T2 Deficiency (Beta-Ketothiolase Deficiency)." GeneReviews® [Internet]. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zivak.com [zivak.com]
- 3. isotope.com [isotope.com]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 5. A Novel Mutation in ACAT1 Causing Beta-Ketothiolase Deficiency in a 4-Year-Old Sri Lankan Boy with Metabolic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency: T2-deficient patients with "mild" mutation(s) were previously misinterpreted as normal by the coupled assay with tiglyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tiglylcarnitine Analysis in Dried Blood Spots
Introduction: The Significance of Tiglylcarnitine in Metabolic Profiling
Tiglylcarnitine (C5:1-carnitine) is a critical biomarker for identifying certain inborn errors of metabolism, particularly those related to the breakdown of the amino acid isoleucine. Elevated levels of tiglylcarnitine in blood can be indicative of conditions such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBD deficiency) and beta-ketothiolase deficiency. The analysis of acylcarnitines, including tiglylcarnitine, from dried blood spots (DBS) has become a cornerstone of newborn screening programs worldwide.[1] This is largely due to the ease of sample collection, transport, and storage associated with DBS.[1][2]
The advent of tandem mass spectrometry (MS/MS) has revolutionized the analysis of acylcarnitines from DBS, allowing for the simultaneous detection and quantification of multiple analytes in a single, rapid analysis.[1][3] This high-throughput capability is essential for the large scale of newborn screening. This application note provides a comprehensive guide to the sample preparation techniques required for the robust and reliable analysis of tiglylcarnitine from dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles of Dried Blood Spot Sample Preparation for Acylcarnitine Analysis
The fundamental goal of sample preparation for tiglylcarnitine analysis from DBS is to efficiently extract the analyte from the blood-impregnated filter paper, remove interfering substances, and prepare it for sensitive detection by MS/MS. The workflow can be broadly categorized into three key stages: extraction , derivatization , and reconstitution .
The Rationale Behind Key Methodological Choices
-
Extraction with Organic Solvents: Methanol is the most commonly employed solvent for extracting acylcarnitines from DBS.[1][3][4] Its polarity allows for the efficient solubilization of these compounds from the dried blood matrix. The inclusion of internal standards, typically stable isotope-labeled analogs of the target analytes, in the extraction solvent is a critical step for accurate quantification.[5] These internal standards mimic the behavior of the endogenous analytes throughout the entire sample preparation and analysis process, correcting for variations in extraction efficiency and instrument response.
-
The Imperative of Derivatization: Acylcarnitines are zwitterionic molecules, which can lead to suboptimal ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source. To overcome this, derivatization is a common and highly effective strategy.[1][3][6][7] The most prevalent method involves esterification of the carboxylic acid group with butanol in the presence of an acid catalyst (e.g., HCl or acetyl chloride).[3][6] This butylation neutralizes the negative charge of the carboxyl group, resulting in a positively charged butyl ester derivative that exhibits significantly enhanced ionization efficiency and, consequently, improved sensitivity in the positive ion ESI mode of the mass spectrometer.[8]
-
Analysis by Tandem Mass Spectrometry (MS/MS): MS/MS is the analytical technique of choice for acylcarnitine analysis due to its high sensitivity, specificity, and multiplexing capabilities.[1] In a typical MS/MS experiment for acylcarnitines, precursor ions corresponding to the butylated derivatives are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (m/z 85, corresponding to the fragmented carnitine moiety) is monitored in the third quadrupole.[1] This precursor ion scanning allows for the specific detection of all acylcarnitine butyl esters in the sample.
Detailed Experimental Protocols
Protocol 1: Methanolic Extraction and Butanolic Derivatization
This protocol is a widely adopted method for the routine analysis of acylcarnitines, including tiglylcarnitine, in a high-throughput setting.
Materials and Reagents:
-
Dried blood spot cards (e.g., Whatman 903)
-
Methanol (LC-MS grade)
-
3 M Hydrochloric Acid in 1-Butanol (commercially available or prepared by carefully adding acetyl chloride to 1-butanol)[6]
-
Internal Standard solution (a mixture of stable isotope-labeled acylcarnitines in methanol)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
Centrifuge
Step-by-Step Methodology:
-
Punching the DBS:
-
Extraction:
-
To each well containing a DBS punch, add 100 µL of the methanolic internal standard solution.[3]
-
Seal the plate and place it on a plate shaker. Shake for 30 minutes at room temperature to ensure efficient extraction of the acylcarnitines.
-
-
Drying:
-
After extraction, centrifuge the plate to pellet the filter paper disc.
-
Carefully transfer the supernatant (approximately 95 µL) to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-60°C.[3]
-
-
Derivatization:
-
To each dried extract, add 100 µL of 3 M HCl in 1-butanol.
-
Seal the plate and incubate at 60-65°C for 30 minutes.[3] This step facilitates the esterification of the acylcarnitines.
-
-
Final Drying and Reconstitution:
Visualizing the Workflow
Caption: Workflow for Tiglylcarnitine Analysis from DBS.
Data Presentation and Quality Control
A summary of typical parameters for the sample preparation of tiglylcarnitine from DBS is presented in the table below.
| Parameter | Recommended Condition | Rationale |
| DBS Punch Size | 3.2 mm | A widely used standard in newborn screening, providing a sufficient sample volume for analysis.[5] |
| Extraction Solvent | Methanol with Internal Standards | Efficiently extracts polar acylcarnitines and allows for accurate quantification.[1][3][4] |
| Extraction Time | 30 minutes | Ensures adequate time for the diffusion of analytes from the filter paper into the solvent.[3] |
| Derivatization Reagent | 3 M HCl in 1-Butanol | Effectively converts acylcarnitines to their butyl esters for enhanced MS/MS sensitivity. |
| Derivatization Temperature | 60-65°C | Promotes the chemical reaction for esterification within a reasonable timeframe.[3][6] |
| Derivatization Time | 30 minutes | Sufficient time for the derivatization reaction to reach completion.[3] |
| Reconstitution Solvent | 80:20 (v/v) Methanol:Water | Compatible with reversed-phase liquid chromatography and ensures complete dissolution of the derivatized analytes.[3] |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, a robust quality control system is paramount. This includes:
-
Use of Calibrators and Quality Control Samples: Each analytical run should include a set of calibrators at different concentrations to establish a calibration curve for quantification. Additionally, at least two levels of quality control (QC) samples (low and high concentrations) should be analyzed to monitor the accuracy and precision of the assay.[11]
-
Monitoring Internal Standard Response: The response of the stable isotope-labeled internal standards should be monitored across all samples. Significant variations may indicate problems with the extraction or injection process.
-
Assay Validation: The analytical method should be fully validated according to established guidelines (e.g., from the European Medicines Agency or the US Food and Drug Administration).[11][12] This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Advanced Considerations and Troubleshooting
-
Hematocrit Effect: The volume of blood in a DBS punch can be influenced by the hematocrit level of the blood. This can potentially affect the accuracy of the quantification. While the use of internal standards helps to mitigate this effect, it is an important parameter to consider during method development and validation.[2]
-
Stability of Acylcarnitines: Acylcarnitines can be susceptible to degradation during long-term storage of DBS, even at room temperature.[13] This can lead to an underestimation of their concentrations in retrospective analyses.[13] Therefore, for validation studies and the establishment of reference ranges, it is advisable to use freshly prepared or appropriately stored DBS samples.[13]
-
Isobaric Interferences: Some acylcarnitines are isobaric, meaning they have the same nominal mass but different structures. For example, tiglylcarnitine (C5:1) is isobaric with other C5:1-acylcarnitines. While MS/MS provides a high degree of specificity, chromatographic separation is often necessary to resolve these isomers for unambiguous identification and quantification.[8]
Conclusion
The sample preparation techniques outlined in this application note provide a robust and reliable foundation for the analysis of tiglylcarnitine from dried blood spots. By understanding the scientific principles behind each step and implementing a rigorous quality control framework, researchers and clinicians can confidently generate high-quality data for newborn screening and metabolic research. The combination of efficient extraction, effective derivatization, and sensitive MS/MS detection ensures the accurate identification of individuals with potential inborn errors of metabolism, facilitating early diagnosis and intervention.
References
- Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent Technologies, Inc.
- Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. Sigma-Aldrich.
- Use of Dried Blood Spot Specimens to Monitor Patients with Inherited Metabolic Disorders. MDPI.
-
Bioanalysis of the Dried Blood Spot (DBS) by Mass Spectrometry for Clinical Studies. U.S. Food and Drug Administration. [Link]
- Acylcarnitine Dried Blood Spots (DBS) Test Information.
- Method and kit for determining metabolites on dried blood spot samples.
-
Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. National Institutes of Health. [Link]
-
Extraction and analysis of carnitine and acylcarnitines by ESI-MS/MS directly from dried blood and plasma spots using a novel autosampler. ResearchGate. [Link]
-
Dried Blood Spots to Assess Cardiovascular‐Kidney‐Metabolic Health. National Institutes of Health. [Link]
-
Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations. PubMed. [Link]
-
Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. National Institutes of Health. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health. [Link]
-
Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. ACS Publications. [Link]
-
The Clinical Validation Of A Dried Blood Spot Method For Simultaneous Measurement Of Cyclosporine A, Tacrolimus, Creatinine, And Hematocrit. ResearchGate. [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. PLOS One. [Link]
-
Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations. National Institutes of Health. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. [Link]
-
Dried blood spot analysis; facing new challenges. ResearchGate. [Link]
-
Rapid Analysis of Acylcarnitines in Dried Blood Spots Using Fast Chromatography with Ion Mobility High Resolution Mass Spectrometry. Agilent. [Link]
-
Advantages and Challenges of Dried Blood Spot Analysis by Mass Spectrometry Across the Total Testing Process. National Institutes of Health. [Link]
-
Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population. Frontiers. [Link]
Sources
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP2517016B1 - Method and kit for determining metabolites on dried blood spot samples - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Tiglylcarnitine Isomers Using Hydrophilic Interaction Liquid Chromatography (HILIC)
Abstract
The accurate quantification of acylcarnitines is crucial for the diagnosis and monitoring of inherited metabolic disorders. Tiglylcarnitine (C5:1), a key biomarker, exists as cis and trans geometric isomers. Differentiating these isomers is analytically challenging but essential for providing precise diagnostic information. Standard flow injection analysis tandem mass spectrometry (FIA-MS/MS) cannot distinguish between these isomeric forms. This application note presents a robust and detailed protocol for the separation of tiglylcarnitine isomers using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). We will explore the fundamental principles of HILIC, provide a step-by-step experimental protocol, and discuss the rationale behind key methodological choices to ensure a reliable and reproducible separation.
Introduction: The Challenge of Isomer-Specific Quantification
Tiglylcarnitine is an acylcarnitine that accumulates in several metabolic disorders, including β-ketothiolase deficiency and short-chain acyl-CoA dehydrogenase (SCAD) deficiency. It is formed from the metabolite tiglyl-CoA. Due to the carbon-carbon double bond in the tiglyl group, tiglylcarnitine exists as two distinct geometric isomers: cis (angeloylcarnitine) and trans (tiglylcarnitine).[1] While structurally similar, the spatial arrangement of these isomers can influence their metabolic fate and diagnostic significance.
Conventional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for highly polar molecules like acylcarnitines, which tend to elute in or near the void volume.[2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar and hydrophilic compounds.[4][5][6][7][8] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2][7][9] This unique combination facilitates the retention and separation of analytes that are poorly served by RPLC, making it an ideal choice for acylcarnitine analysis.[10][11][12]
This guide provides the scientific foundation and a practical, validated protocol for researchers and drug development professionals to achieve baseline separation of tiglylcarnitine isomers.
The HILIC Separation Mechanism: A Deeper Look
HILIC is a complex chromatographic mode with multiple interaction mechanisms contributing to retention.[3][9][13] The primary mechanism involves the partitioning of the polar analyte from a largely organic mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[6][7][13]
Causality of Separation: The ability of HILIC to separate cis and trans isomers of tiglylcarnitine stems from subtle differences in their polarity and three-dimensional structure. The trans isomer is generally more linear and slightly less polar than the cis isomer, which has a "bent" structure. This difference in geometry and polarity affects how strongly each isomer partitions into the aqueous layer on the stationary phase. These nuanced interactions, combined with potential secondary interactions like hydrogen bonding and dipole-dipole forces with the stationary phase, allow for their chromatographic resolution.
Comprehensive Experimental Protocol
This protocol is designed as a self-validating system, where careful execution of each step contributes to the overall robustness and reproducibility of the method. It is optimized for plasma or serum samples and detection by tandem mass spectrometry.
Sample Preparation: Protein Precipitation
Rationale: Biological matrices like plasma contain high concentrations of proteins that can interfere with the analysis and damage the chromatographic column. A simple protein precipitation step using a cold organic solvent is highly effective for removing these interferences.[14][15] This "crash" method is rapid and requires minimal sample volume.
Step-by-Step Protocol:
-
Aliquot Sample: Transfer 20 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of a working internal standard solution (e.g., a stable isotope-labeled carnitine mixture in methanol) to each sample, vortex briefly.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (or methanol containing 0.1% formic acid) to the tube.[14][16]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.
HILIC-MS/MS Method Parameters
Rationale: The choice of column and mobile phase is critical for successful HILIC separations. An amide-bonded stationary phase is selected for its excellent selectivity for polar compounds and robust performance. The mobile phase gradient starts with a high percentage of acetonitrile to promote retention and gradually increases the aqueous component to facilitate elution.[6][13] Ammonium formate is used as a buffer because it is volatile and highly compatible with mass spectrometry.
| Parameter | Setting | Rationale / Expert Insight |
| LC System | UHPLC system capable of high pressure gradients | Essential for sharp peaks and efficient separation with sub-2 µm particle columns. |
| Column | Amide HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) | Amide phases offer excellent selectivity and peak shape for polar analytes like carnitines. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | The aqueous component and strong solvent. Formic acid aids in positive ionization for MS detection. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic component and weak solvent in HILIC mode. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Injection Vol. | 2 µL | Small injection volume is crucial to prevent peak distortion, as the sample diluent is stronger than the initial mobile phase. |
| Gradient | 0.0 min: 90% B1.0 min: 90% B6.0 min: 60% B6.1 min: 90% B8.0 min: 90% B | The shallow gradient from 1 to 6 minutes is the key to resolving the closely eluting isomers. A rapid return to initial conditions and an equilibration period ensures reproducibility. |
| MS Detector | Triple Quadrupole Mass Spectrometer | Required for the sensitivity and selectivity of MRM analysis. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acylcarnitines readily form positive ions. |
| MRM Transition | Analyte: Tiglylcarnitine (C5:1)Precursor Ion (Q1): m/z 230.1Product Ion (Q2): m/z 85.1 | The precursor is the [M+H]+ ion. The m/z 85 fragment is characteristic of the carnitine backbone and is used for quantification of all acylcarnitines.[16] |
Experimental Workflow and Data Analysis
The overall process from sample receipt to final data interpretation follows a logical and streamlined path.
Expected Results: Using the protocol described, the cis and trans isomers of tiglylcarnitine should be chromatographically resolved. The more polar cis isomer is expected to be retained longer on the HILIC column and therefore elute after the trans isomer. The peak area of each isomer can then be integrated, and their concentrations can be determined using the response of the internal standard. This allows for the calculation of not only the total tiglylcarnitine concentration but also the diagnostically relevant cis/trans ratio.
Conclusion and Best Practices
This application note provides a comprehensive and scientifically grounded protocol for the separation of tiglylcarnitine isomers using HILIC-MS/MS. By understanding the underlying principles of HILIC and adhering to the detailed methodology, researchers can achieve robust and reproducible quantification of these critical biomarkers.
Key Best Practices for Success:
-
Column Equilibration: Always ensure the HILIC column is thoroughly equilibrated with the initial mobile phase conditions before the first injection. A minimum of 10-15 column volumes is recommended.
-
Sample Diluent: The sample should be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high organic content). Injecting samples in a high-aqueous diluent can cause severe peak distortion.
-
Mobile Phase Preparation: Ensure accurate and consistent preparation of mobile phases, as small variations in buffer concentration or pH can affect retention times and selectivity.
-
System Cleanliness: HILIC is sensitive to contaminants. A clean LC-MS system is paramount for achieving low detection limits and reproducible results.
By implementing this method, laboratories can move beyond simple total acylcarnitine profiling to a more precise, isomer-specific analysis, ultimately enhancing the quality of metabolic research and clinical diagnostics.
References
- Thermo Fisher Scientific. HILIC Method Development in a Few Simple Steps.
-
Aliouche, H. (2019). Hydrophilic Interaction Chromatography Applications. News-Medical. [Link]
-
Peng, M., et al. (2013). Measurement of Free Carnitine and Acylcarnitines in Plasma by HILIC-ESI-MS/MS Without Derivatization. Journal of Chromatography B, 932, 12-18. [Link]
- Bremer, J. & Norum, K.R. (1967). The mechanism of substrate inhibition of palmityl coenzyme A:carnitine palmityltransferase by palmitylcarnitine. Journal of Biological Chemistry, 242(8), 1744-1748.
-
Advanced Chromatography Technologies Ltd. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. [Link]
-
Peng, M., et al. (2014). Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects. Journal of Chromatography A, 1320, 44-52. [Link]
-
Al-Soud, Y. A., & Al-Masri, I. G. (2007). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. ResearchGate. [Link]
-
Chirita, R. I., & West, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(8), 2263-2273. [Link]
-
Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms. Note: Full text available through various academic repositories.[Link]
-
Gika, H. G., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry, 414, 2925-2935. [Link]
-
HPLC. A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]
-
Fan, G., et al. (2013). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 928, 77-83. [Link]
-
Khan Academy. Cis-trans isomerism. [Link]
-
Dolan, J. W. (2008). Hydrophilic Interaction Chromatography. LCGC International. [Link]
-
Hartler, J., et al. (2020). Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma. Scientific Reports, 10(1), 5783. [Link]
-
Rist, R., et al. (2017). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PloS one, 12(4), e0175810. [Link]
-
Gynther, M., et al. (2020). Hydrophobic Interaction Chromatography: Understanding its principle and usage. Note: General principles described, not specific to small molecules.[Link]
-
Nikolova, S., et al. (2023). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Preprints.org. [Link]
-
Bruce, S. (2018). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]
-
Nikolova, S., et al. (2023). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Molecules, 28(14), 5406. [Link]
-
MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]
-
YouTube. (2022). Quick Chem: Cis and Trans Isomers. [Link]
-
Zivak Technologies. Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. [Link]
-
Lammers, T., et al. (2011). Prolyl cis-trans isomerization as a molecular timer. Nature Chemical Biology, 7(1), 23-31. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 3. hplc.eu [hplc.eu]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mac-mod.com [mac-mod.com]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 16. researchgate.net [researchgate.net]
Application of flow-injection analysis for rapid acylcarnitine screening.
This Application Note is designed for researchers and analytical scientists in clinical chemistry and drug development. It details a validated, high-throughput protocol for acylcarnitine profiling using Flow-Injection Analysis (FIA) coupled with Tandem Mass Spectrometry (MS/MS).[1]
Executive Summary
Acylcarnitines are critical biomarkers for fatty acid oxidation disorders (FAODs) and organic acidemias (OAs).[2][3] Traditional chromatographic methods (LC-MS/MS) offer separation but lack the throughput required for large-scale screening.[2] This guide details a Flow-Injection Analysis (FIA-MS/MS) protocol that bypasses the chromatographic column, delivering a cycle time of <2 minutes per sample.[4]
We focus on the Non-Derivatized (Free Acid) method, which has superseded older butyl-esterification protocols in many high-throughput laboratories due to its speed, reduced chemical hazard, and compatibility with modern high-sensitivity triple quadrupoles.
Principle of Operation
FIA-MS/MS introduces the sample directly into the electrospray ionization (ESI) source without temporal separation of analytes.[5] Specificity is achieved entirely through the mass analyzer (Triple Quadrupole).
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Mechanism: All acylcarnitines share a common product ion fragment of m/z 85 (the carnitine backbone). The method monitors the transition from the protonated molecular ion
to this characteristic fragment.
FIA System Architecture
The following diagram illustrates the instrument configuration, emphasizing the absence of an analytical column.
Caption: Schematic of the FIA-MS/MS configuration. Note the direct path from injector to source, utilizing flow rate steps to manage sample introduction and washout.
Materials and Reagents
Critical Reagents
-
Internal Standards (IS): Use a deuterated acylcarnitine mix (e.g., Cambridge Isotope Laboratories NSK-B).
-
Must include: d9-C0, d3-C2, d3-C3, d3-C4, d9-C5, d3-C8, d9-C14, d3-C16.
-
-
Extraction Solvent: Methanol (LC-MS grade) containing dissolved Internal Standards.
-
Mobile Phase: 80% Acetonitrile : 20% Water + 0.05% Formic Acid.
-
QC Material: CDC Newborn Screening Quality Assurance Program (NSQAP) dried blood spots or commercial equivalents.
Sample Type
-
Primary: Dried Blood Spots (DBS) on filter paper (Whatman 903).
-
Alternative: Plasma/Serum (Requires protein precipitation; 10 µL sample + 100 µL IS-Methanol).
Experimental Protocol (Non-Derivatized)
Sample Preparation (DBS)
This "shoot-and-dilute" method minimizes handling errors.
-
Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS card into a 96-well polypropylene plate (V-bottom).
-
Extract: Add 100 µL of Extraction Solvent (MeOH + IS) to each well.
-
Incubate: Seal plate with aluminum foil or adhesive film. Shake at 600 rpm for 20 minutes at room temperature.
-
Note: Heated incubation (45°C) can improve recovery of long-chain species (C16-C18) but is optional for rapid screening.
-
-
Transfer: Transfer 60–80 µL of supernatant to a fresh plate to avoid injecting paper fibers.
-
Inject: Place in autosampler.
Instrument Parameters
Liquid Chromatography (Flow Gradients)
Although this is "Flow Injection," a programmed flow gradient is essential to push the sample to the source and then wash the line to prevent carryover.
| Time (min) | Flow Rate (mL/min) | %B (Mobile Phase) | Action |
| 0.00 | 0.03 | 100 | Injection / Low flow to stack sample |
| 0.20 | 0.03 | 100 | Sample enters source slowly |
| 0.21 | 0.40 | 100 | High Flow Ramp (Elution profile) |
| 1.00 | 0.40 | 100 | Washout |
| 1.01 | 0.03 | 100 | Re-equilibration |
| 1.30 | 0.03 | 100 | End of Run |
Mass Spectrometry (Source & MRM)[2][4][7]
-
Source: ESI Positive
-
Capillary Voltage: 3.0 – 3.5 kV
-
Source Temp: 350°C (High temp aids desolvation of the rapid liquid plug)
-
Desolvation Gas: 600–800 L/hr
MRM Transitions (Selected List): Note: All product ions are m/z 85.0 unless specified.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| C0 (Free) | 162.1 | 85.0 | 30 | 25 |
| C2 (Acetyl) | 204.1 | 85.0 | 30 | 25 |
| C3 (Propionyl) | 218.1 | 85.0 | 32 | 26 |
| C5 (Isovaleryl) | 246.2 | 85.0 | 34 | 28 |
| C8 (Octanoyl) | 288.2 | 85.0 | 36 | 30 |
| C16 (Palmitoyl) | 400.3 | 85.0 | 40 | 34 |
| d3-C16 (IS) | 403.3 | 85.0 | 40 | 34 |
Data Analysis & Interpretation
Quantification Logic
Concentration is calculated using the ratio of the analyte peak intensity to its corresponding internal standard intensity.
-
RRF (Relative Response Factor): Assumed to be 1.0 for homologs sharing an IS (e.g., using d3-C8 to quantify C6, C8, and C10), though validation should establish specific RRFs if high precision is required.
Diagnostic Decision Tree
The following diagram outlines the logic for interpreting elevated acylcarnitine profiles.
Caption: Simplified decision tree for primary acylcarnitine elevations. CPT=Carnitine Palmitoyltransferase.
Validation & Troubleshooting
Validation Parameters (Self-Validating System)
To ensure trustworthiness (E-E-A-T), every run must include:
-
Linearity: The method is generally linear from 0.5 to 50 µM.
-
Recovery: Internal standards act as real-time recovery monitors. If IS area counts drop <50% of the running average, the injection is flagged for suppression.
-
Carryover: Due to the lack of a column, carryover is a major risk.
-
Protocol Check: Inject a solvent blank after the highest calibrator. Signal must be <0.1% of the high calibrator.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Clogged injector or unfiltered sample. | Replace inline filter/frit. Centrifuge samples longer (3000g > 5 min). |
| Low IS Signal | Ion suppression (Matrix effect). | Check "Dirty" DBS spots. Dilute extract 1:2 with mobile phase. |
| Isobaric Interference | C5 (Pivaloyl vs Isovaleryl).[1][4] | FIA cannot separate these.[1] Action: Perform 2nd tier LC-MS/MS or check patient antibiotic history (Pivalic acid). |
| Drifting Retention | Pump instability. | Even in FIA, the "plug" arrival time must be consistent. Check pump check valves. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. NBS04-A. Link
-
Centers for Disease Control and Prevention (CDC). (2023). Newborn Screening Quality Assurance Program (NSQAP). Link
-
Turgeon, C. T., et al. (2010). "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots." Clinical Chemistry, 56(11), 1686-1695. Link
-
McHugh, D., et al. (2011). "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project." Genetics in Medicine, 13(3), 230-254. Link
-
Shigematsu, Y., et al. (2022).[6] "A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions." Children, 9(5), 694. Link
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 3. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novedadesbioquimicas.com [novedadesbioquimicas.com]
Troubleshooting & Optimization
How to resolve isomeric interference in Tiglylcarnitine measurement.
This technical guide serves as a specialized support resource for resolving isomeric interference in Tiglylcarnitine (C5:1) measurement.[1][2][3][4][5][6][7][8] It is designed for analytical chemists and clinical scientists requiring high-fidelity separation of isobaric acylcarnitines.
Module 1: Diagnostic Triage & Clinical Relevance[5]
Q: Why is the separation of C5:1 isomers critical for accurate diagnosis?
A: In newborn screening (NBS) and metabolic profiling, "C5:1" represents an isobaric group, not a single analyte. The primary interference occurs between Tiglylcarnitine and 3-Methylcrotonylcarnitine (3-MCC) . Failure to separate these leads to diagnostic errors because they stem from distinct metabolic pathways:
-
Tiglylcarnitine (C5:1): An intermediate of Isoleucine catabolism. Elevation indicates Beta-Ketothiolase (BKT) Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency).
-
3-Methylcrotonylcarnitine (3-MCC): An intermediate of Leucine catabolism. Elevation indicates 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD) or other leucine pathway disorders (e.g., 3-Methylglutaconic Aciduria).[4]
Impact: 3-MCCD is often a benign condition or reflects maternal status, whereas BKT deficiency can cause severe ketoacidotic attacks. Misidentifying 3-MCC as Tiglylcarnitine triggers unnecessary panic and incorrect treatment protocols.
Q: Why does Flow Injection Analysis (FIA-MS/MS) fail to distinguish them?
A: FIA delivers the sample directly to the ion source without temporal separation. Since Tiglylcarnitine and 3-MCC are isobaric (Same Mass) and isomeric (Same Elemental Formula), they produce identical precursor ions and often identical fragment ions.
-
Precursor Ion (Butylated): m/z ~356
-
Precursor Ion (Free Acid): m/z ~300
-
Common Fragment: m/z 85 (characteristic of the carnitine backbone).[6]
Without chromatographic separation, the mass spectrometer sees a cumulative signal, making quantitation of individual species impossible.
Module 2: Chromatographic Resolution Strategy
Q: What is the recommended column chemistry for resolving C5:1 isomers?
A: While Pentafluorophenyl (PFP) columns offer unique selectivity for isomers, a high-efficiency C18 chemistry is the industry standard for robustness and reproducibility in this application.
Recommended Column Specifications:
-
Stationary Phase: C18 (e.g., Ethylene Bridged Hybrid or superficially porous particles).
-
Dimensions: 2.1 x 50 mm or 2.1 x 100 mm.
-
Particle Size: 1.7 µm (UPLC) or 2.7 µm (Core-shell HPLC).
-
Pore Size: 100–130 Å.
Q: What are the optimal mobile phase conditions?
A: Acidic mobile phases are required to protonate the carnitine species for positive ESI. The inclusion of ammonium acetate improves peak shape and reproducibility.
| Parameter | Condition |
| Mobile Phase A | Water + 0.1% Formic Acid + 5–10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile (or Methanol) + 0.1% Formic Acid + 5–10 mM Ammonium Acetate |
| Flow Rate | 0.4 – 0.6 mL/min (Column dependent) |
| Column Temp | 40°C – 50°C (Higher temp improves mass transfer and peak sharpness) |
Q: How do I determine the elution order?
A: In typical Reversed-Phase (C18) systems, Tiglylcarnitine usually elutes before 3-Methylcrotonylcarnitine . However, this is system-dependent . You must inject individual pure standards during method development to confirm retention times (RT).
Typical Elution Profile (C18):
-
Tiglylcarnitine (More polar due to structural configuration).
-
3-Methylcrotonylcarnitine (Slightly more hydrophobic).
Module 3: Experimental Protocol (Second-Tier Test)
Step-by-Step Workflow
This protocol assumes a UPLC-MS/MS setup targeting butylated acylcarnitines (common in NBS).
1. Sample Preparation:
-
Extraction: Punch 3.2 mm dried blood spot (DBS) into a well plate.
-
Internal Standard: Add 100 µL Methanol containing isotopically labeled internal standards (e.g.,
-Isovalerylcarnitine or -C5). -
Extraction: Shake for 20 mins at room temp.
-
Derivatization (Optional but Recommended): Evaporate supernatant. Add 50 µL 3N HCl in n-Butanol. Incubate at 65°C for 15 mins. Evaporate again.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A:B (80:20).
2. LC Gradient (Example for 10 min run):
-
0.0 - 1.0 min: 5% B (Isocratic hold to load sample)
-
1.0 - 7.0 min: 5% B -> 60% B (Shallow gradient is key for isomer separation)
-
7.0 - 7.1 min: 60% B -> 100% B (Wash)
-
7.1 - 8.5 min: 100% B (Hold)
-
8.5 - 8.6 min: 100% B -> 5% B (Re-equilibration)
-
8.6 - 10.0 min: 5% B (Equilibrate)
3. MS/MS Acquisition (MRM Mode):
-
Ionization: ESI Positive.
-
Transitions (Butylated):
-
C5:1 Isomers: 356.3 → 85.1
-
Internal Standard (
-C5): 365.4 → 85.1 (Note: Use C5 IS if C5:1 IS is unavailable, correcting for response factor).
-
Module 4: Visualization of Pathways & Workflow
Diagram 1: Metabolic Origins of C5:1 Isomers
This diagram illustrates the distinct biological pathways that necessitate the separation of these isomers.
Caption: Distinct metabolic origins of Tiglylcarnitine (Isoleucine pathway) and 3-Methylcrotonylcarnitine (Leucine pathway).
Diagram 2: Analytical Workflow
The logical flow from screening to confirmation.
Caption: Analytical triage workflow moving from aggregate FIA screening to specific LC-MS/MS isomer resolution.
Module 5: Quality Control & Validation[2]
Q: How do I validate the separation efficiency?
A: You must calculate the Chromatographic Resolution (
Formula:
Requirement: An
Q: What are the common pitfalls?
-
RT Drift: As the column ages, retention times may shift. Always run a system suitability standard (mixture of both isomers) at the start of every batch.
-
Crosstalk: Ensure the collision cell clears effectively between scans if multiplexing with other analytes, though this is less of an issue for isomers sharing the same transition.
-
Matrix Effects: Phospholipids can co-elute and suppress ionization. Monitor the Internal Standard response; if it drops significantly at the isomer RT, modify the gradient to move the analytes away from the suppression zone.
References
-
Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism. Link
-
Mørkrid, L., et al. (2010). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Clinical Chemistry. Link
-
Maeda, Y., et al. (2022).[3] A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. International Journal of Neonatal Screening. Link
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Application Notes. Link
-
Poggiali, S., et al. (2016).[3] Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier Test. ResearchGate.[2] Link
Sources
- 1. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine Deficiency Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peak Resolution for C5:1 Acylcarnitine Isomers
Topic: Advanced Resolution Strategies for C5:1 Acylcarnitine Isomers (Tiglylcarnitine vs. 3-Methylcrotonylcarnitine) in LC-MS/MS. Audience: Clinical Chemists, Mass Spectrometrists, and Metabolic Disease Researchers.
Executive Summary & Clinical Context[1][2]
Why this matters: In newborn screening and metabolic diagnostics, the separation of C5:1 acylcarnitine isomers is a critical checkpoint. The two primary isomers—Tiglylcarnitine (C5:1) and 3-Methylcrotonylcarnitine (3-MCC, C5:1) —are isobaric (same m/z) but indicate vastly different pathologies:
-
Tiglylcarnitine: Marker for Beta-Ketothiolase (BKT) Deficiency .
-
3-Methylcrotonylcarnitine: Marker for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency .
Standard Flow Injection Analysis (FIA) cannot distinguish these isomers, leading to ambiguous results. High-resolution HPLC/UPLC separation prior to MS/MS detection is mandatory for differential diagnosis.[1] This guide addresses the specific technical challenges of resolving these closely eluting peaks.
Troubleshooting Hub: Frequently Asked Questions
Q1: I am using a standard C18 column, but Tiglylcarnitine and 3-MCC co-elute as a single broad peak. How do I resolve them?
A: Standard C18 columns often lack the selectivity to resolve these structural isomers because their hydrophobicities are nearly identical.
-
Root Cause: Insufficient stationary phase selectivity or inadequate gradient shallowness.
-
Solution 1 (Column Selection): Switch to a column with enhanced steric selectivity. Pentafluorophenyl (PFP) columns are often superior for structural isomers due to pi-pi interactions. Alternatively, specialized C18 columns like the Raptor ARC-18 (Restek) or C18 BEH (Waters) have been validated for this specific separation.
-
Solution 2 (Mobile Phase Modifier): If you must use a standard C18, add an ion-pairing agent. Adding 0.005% Heptafluorobutyric Acid (HFBA) to the mobile phase can significantly improve resolution by altering the effective hydrophobicity of the analytes. Note: HFBA can suppress MS signal; see Q3.
Q2: My peaks are tailing significantly (Tailing Factor > 1.5). Is this a column failure?
A: Not necessarily. Acylcarnitines contain a quaternary ammonium group (permanently charged) and a carboxylic acid/ester moiety.
-
Root Cause: Secondary interactions between the positively charged quaternary ammonium and residual silanols on the silica support.
-
Fix: Ensure your mobile phase has sufficient ionic strength. We recommend 5–10 mM Ammonium Acetate or Ammonium Formate . The ammonium ions compete for silanol sites, sharpening the peak.
-
Check: Verify mobile phase pH. For C5:1 separation, an acidic pH (approx. 3.0–3.5 with 0.1% Formic Acid) is standard to keep the carboxylic groups protonated (if underivatized) and reduce silanol ionization.
Q3: I introduced HFBA to improve resolution, but my sensitivity dropped by 50%. How do I recover signal?
A: HFBA is a "sticky" ion-pairing reagent that causes ion suppression in Electrospray Ionization (ESI).
-
Mitigation:
-
Reduce Concentration: Use the minimum effective concentration. Often 0.005% (50 ppm) is sufficient for resolution without catastrophic suppression.
-
Post-Column Wash: HFBA accumulates. Implement a high-organic wash (95-100% Acetonitrile/Methanol) at the end of every gradient to prevent "ghost" background buildup.
-
Alternative: If sensitivity is critical, switch to the Raptor ARC-18 method (see Protocol below) which achieves separation using only Formic Acid/Ammonium Formate, avoiding HFBA entirely.
-
Q4: My retention times are drifting, causing the isomers to fall out of their expected windows.
A: Isomer separations are highly sensitive to mobile phase composition and column temperature.
-
Fix:
-
Equilibration: These columns require longer equilibration than standard runs. Ensure at least 5–10 column volumes of initial mobile phase between injections.
-
Temperature Control: Lock the column oven at 40°C or 50°C . A fluctuation of ±2°C can merge the peaks.
-
Pre-mixed Mobile Phase: Do not rely on the pump to mix 0.1% formic acid at 1%. Pre-mix your aqueous and organic solvents with the additives to ensure consistency.
-
Validated Experimental Protocol
This protocol is designed for the separation of underivatized C5:1 isomers using a modern SPP (Superficially Porous Particle) C18 column, which offers a balance of resolution and speed.
Method Parameters
| Parameter | Specification | Notes |
| Column | Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) | Alternative: Waters ACQUITY UPLC BEH C18 |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Buffer is critical for peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can be used but ACN often yields sharper peaks for these isomers. |
| Flow Rate | 0.4 - 0.5 mL/min | Optimized for 2.1 mm ID columns. |
| Column Temp | 45°C | Higher temp reduces backpressure and improves mass transfer. |
| Injection Vol | 1 - 5 µL | Keep low to prevent peak broadening. |
Gradient Profile (Linear)
| Time (min) | % Mobile Phase B | Action |
| 0.00 | 5% | Load/Hold |
| 1.00 | 5% | Isocratic Hold (Focusing) |
| 8.00 | 35% | Critical Separation Window |
| 8.10 | 95% | Column Wash |
| 10.00 | 95% | Wash Hold |
| 10.10 | 5% | Re-equilibration |
| 12.00 | 5% | Ready for next injection |
Expected Results
-
Tiglylcarnitine: Elutes earlier (approx. 5.2 min).
-
3-Methylcrotonylcarnitine: Elutes later (approx.[2] 5.6 min).
-
Resolution (Rs): Should be > 1.5 (Baseline separation).
Visual Workflows (Graphviz)
Figure 1: Method Development Decision Tree
Caption: A logical decision matrix for troubleshooting C5:1 isomer co-elution issues.
Figure 2: Clinical Diagnostic Logic
Caption: How LC-MS separation of C5:1 isomers drives the differential diagnosis between BKT and 3-MCC deficiencies.
References
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (Demonstrates separation of C5 isomers on Raptor ARC-18). [Link]
-
Forny, P., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism.[1][3] (Validation of C18 BEH columns for isomer separation). [Link]
-
Minkler, P. E., et al. (2008).[4] Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry.[5][1] (Discusses use of HFBA for peak shape improvement). [Link]
-
Maeda, Y., et al. (2013). Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
Sources
- 1. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bevital.no [bevital.no]
- 5. msacl.org [msacl.org]
Troubleshooting low recovery of Tiglylcarnitine during sample extraction.
Status: Operational | Topic: Sample Extraction & Recovery Troubleshooting Audience: Bioanalytical Scientists, Clinical Researchers, Mass Spectrometrists
Executive Summary: The "Low Recovery" Illusion
Low recovery of Tiglylcarnitine (C5:1) is rarely a mechanical loss of analyte. It is almost exclusively a polarity mismatch during extraction or ion suppression during detection.
Tiglylcarnitine is a zwitterionic acylcarnitine. It possesses both a quaternary ammonium group (permanent positive charge) and a carboxylic acid group. It is highly water-soluble and resistant to traditional non-polar Liquid-Liquid Extraction (LLE). Furthermore, as an early-eluting polar compound on C18 columns, it sits directly in the "zone of death" for matrix effects (salts/phospholipids), often masquerading as low recovery.
This guide provides a root-cause analysis and validated protocols to distinguish between extraction loss, matrix suppression, and isobaric interference.
Module 1: Diagnostic Workflow
Is it Extraction Loss or Matrix Suppression?
Before modifying your extraction solvent, you must isolate the failure point. A low signal in the final vial does not prove the extraction failed; it only proves the detector didn't see it.
The Post-Extraction Spike Test Perform this experiment to calculate the Matrix Factor (MF) versus Process Efficiency (PE) .
| Sample Type | Description | Equation Component |
| A: Neat Standard | Analyte in pure solvent (Mobile Phase). | Reference (100%) |
| B: Post-Extraction Spike | Extract blank matrix, then add analyte. | Represents Matrix Effect |
| C: Pre-Extraction Spike | Add analyte to matrix, then extract. | Represents True Recovery |
Calculations:
-
Matrix Factor (MF):
-
If < 85%: You have Ion Suppression (Chromatography/Clean-up issue).
-
-
True Recovery (RE):
-
If < 50%: You have Extraction Loss (Solvent/Solubility issue).
-
Module 2: Extraction Chemistry (The "Why" & "How")
Q: I am using Ethyl Acetate/Hexane LLE and getting <10% recovery. Why?
A: You are trying to extract a polar salt into oil. It will not work. Tiglylcarnitine is extremely polar. In a standard LLE at neutral pH, it remains in the aqueous blood/plasma phase.
The Fix: Switch to Protein Precipitation (PPT) For short-chain acylcarnitines (C2–C5), protein precipitation is the Gold Standard. It recovers the aqueous phase where the carnitines reside.
Validated PPT Protocol (Underivatized):
-
Sample: 20 µL Plasma/Serum.
-
Internal Standard: Add 10 µL deuterated IS (
-C5-carnitine). Crucial: Allow 10 min equilibration. -
Precipitation: Add 150 µL Methanol containing 0.1% Formic Acid .
-
Why Acid? Acidification disrupts mild protein binding and stabilizes the ester bond.
-
Why Methanol? Methanol produces a finer precipitate than Acetonitrile for small polar molecules, often yielding better supernatant recovery for carnitines.
-
-
Vortex: High speed, 2 minutes.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Transfer: Inject supernatant directly (or dilute with water if peak shape is poor).
Q: My recovery is consistent, but sensitivity is too low. Should I derivatize?
A: Yes. If you are hitting the Lower Limit of Quantitation (LLOQ), Butylation is the industry standard solution. Converting the carboxylic acid to a butyl ester makes the molecule:
-
More Hydrophobic: Increases retention on C18 (moving it away from the salt front).
-
More Sensitive: Increases ionization efficiency in ESI(+).
Butylation Workflow:
-
Dry down the PPT supernatant under
. -
Add 50 µL 3N HCl in n-Butanol .
-
Incubate at 65°C for 15 minutes.
-
Dry down again.
-
Reconstitute in Mobile Phase (e.g., 80:20 ACN:H2O).
Module 3: The Isobaric Trap (Specificity)
Q: I see a peak, but the concentration doesn't match the clinical phenotype. Why?
A: You are likely quantifying 3-Methylcrotonylcarnitine (3-MCC) , not Tiglylcarnitine.
The Problem:
-
Tiglylcarnitine (C5:1): Marker for Beta-Ketothiolase Deficiency.
-
3-MCC (C5:1): Marker for 3-Methylcrotonyl-CoA Carboxylase Deficiency.
-
Mass: Both have Precursor
and Product .
The Solution: Chromatographic Resolution You cannot distinguish these by MS/MS alone.[1] You must separate them temporally.
-
Column: Use a column with enhanced polar retention (e.g., Restek Raptor ARC-18 or a PFP phase).
-
Mobile Phase: Use Methanol gradients rather than Acetonitrile; Methanol often provides better selectivity for isomeric acylcarnitines.
Figure 1: Decision logic for handling C5:1 isobaric interferences. Co-elution of Tiglylcarnitine and 3-MCC leads to diagnostic errors.
Module 4: Stability & Handling
Q: My re-injected samples show lower concentration than the initial run. Is C5:1 unstable?
A: Yes, acylcarnitines are prone to hydrolysis , especially short-chains like C5:1.
Stability Rules:
-
pH Sensitivity: Hydrolysis accelerates at neutral/alkaline pH. Ensure your final extract is slightly acidic (0.1% Formic Acid).
-
Temperature:
-
Room Temp: Unstable after 24 hours (hydrolysis to free carnitine).
-
Autosampler (4°C): Stable for ~48 hours.
-
Storage: -80°C is required for long-term storage of plasma.
-
-
Dried Blood Spots (DBS): C5:1 in DBS is stable at room temperature for shipping but degrades over weeks.
Summary of Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Recovery < 10% | Wrong Extraction Solvent (LLE) | Switch to Protein Precipitation (MeOH) or WCX-SPE. |
| Recovery ~60% but variable | Matrix Ion Suppression | Use |
| Signal decreases over time | Hydrolysis (Stability) | Keep autosampler at 4°C; Acidify eluent. |
| Clinical Mismatch | Isobaric Interference (3-MCC) | Optimize LC gradient to resolve isomers. |
References
-
Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. NBS04-A. (Defines the gold standard for acylcarnitine analysis).
-
Matern, D., et al. (2007). "Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry." Pediatrics. (Discusses isobaric separation of C5 carnitines).
-
Turgeon, C. T., et al. (2010). "Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis." Clinical Chemistry. (Authoritative data on hydrolysis rates).
-
Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines." (Chromatographic separation of C5:1 isobars).
-
Minkler, P. E., et al. (2015).[2] "Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples." Analytical Chemistry. (Detailed extraction protocols).
Sources
Addressing challenges of acylcarnitine instability during sample storage.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for acylcarnitine analysis. This guide is designed for researchers, clinicians, and drug development professionals who rely on accurate acylcarnitine profiling. Inconsistent or erroneous data can often be traced back to pre-analytical variability, with sample stability being a primary culprit. This document provides in-depth, evidence-based answers to common challenges, troubleshooting guides, and validated protocols to ensure the integrity of your results.
Frequently Asked Questions & Troubleshooting Guide
Q1: My acylcarnitine results are inconsistent across batches. What is the most likely cause?
Inconsistency in acylcarnitine measurements, especially when analyzing samples collected over time, frequently points to analyte degradation during storage. Acylcarnitines are susceptible to hydrolysis, a chemical process that breaks the ester bond linking the fatty acid to the carnitine molecule. This process artificially decreases the concentration of specific acylcarnitines while increasing the level of free carnitine (C0)[1][2]. The rate of this degradation is not uniform and is heavily influenced by storage conditions, particularly temperature and humidity[3][4].
If you observe a systematic decrease in acylcarnitine levels and a corresponding increase in free carnitine in older samples compared to fresher ones, instability during storage is the most probable cause.
Q2: What are the primary mechanisms of acylcarnitine degradation?
The primary mechanism of degradation is the hydrolysis of the ester bond . This can occur both chemically and enzymatically. In biological samples, residual enzymatic activity can persist even after freezing and contribute to this breakdown. The process results in the cleavage of the acyl group, yielding free carnitine and a corresponding fatty acid.
This reaction is significantly accelerated by suboptimal storage conditions, such as prolonged exposure to room temperature, high humidity, and repeated freeze-thaw cycles[3][5].
Caption: Primary degradation pathway of acylcarnitines via hydrolysis.
Q3: Are all acylcarnitines equally unstable?
No, their stability is dependent on the length of the acyl chain. Studies have consistently shown that short-chain acylcarnitines (e.g., C2, C3) are more susceptible to hydrolysis and degrade more rapidly than long-chain acylcarnitines [1][6]. For example, one study noted that after prolonged storage at room temperature, acetylcarnitine (C2) and propionylcarnitine (C3) concentrations decreased by 18.5% and 27.4% per year, respectively, during the first five years[7][8]. The velocity of this decay is often logarithmic[1][6].
This differential stability is critical. A general degradation of all species might be missed, but a skewed profile with depleted short-chain species is a strong indicator of sample integrity issues.
Q4: How significantly do temperature and humidity impact stability?
Temperature and humidity are the most critical factors governing acylcarnitine stability. Storing samples, particularly dried blood spots (DBS), at room temperature or higher, especially with high humidity, leads to rapid and significant degradation[3][4][5].
-
Room Temperature (22-25°C): Significant degradation is observed, especially over prolonged periods (>14 days)[1][6]. Many acylcarnitine species can decrease significantly over several years of storage at room temperature[9][10].
-
Elevated Temperatures (37°C to 45°C): With high humidity (>70%), most acylcarnitines can lose nearly 50% of their initial concentration within just eight days[4].
-
Refrigerated (4-5°C): While better than room temperature, degradation still occurs. One study on DBS stored at 5°C showed a gradual decay of most acylcarnitines over a two-year period[2].
-
Frozen (-18°C to -20°C): This is the recommended minimum temperature for reliable storage. At -18°C, acylcarnitines in DBS are stable for at least 330 days[1][6]. Storage at ≤-20°C significantly attenuates or prevents the degradation seen at room temperature[5][10].
-
Ultra-Low (-80°C): This is considered the gold standard for long-term storage, effectively halting enzymatic and chemical degradation processes[2][5].
Data Summary: Impact of Storage Temperature on Acylcarnitine Stability
| Storage Condition | Timeframe | Stability Outcome | Key Findings |
| Room Temp (>14 days) | Days to Years | Unstable . Significant hydrolysis. | Short-chain acylcarnitines degrade faster than long-chain ones. Free carnitine increases[1][9]. |
| High Temp & Humidity | ~8 days | Highly Unstable . ~50% loss. | At 37°C with >70% humidity, C6 was most sensitive; at 45°C, C16 was most sensitive[4]. |
| Refrigerated (4-5°C) | Months to Years | Moderately Stable . Gradual decay. | Better than room temperature, but not suitable for long-term quantitative studies[2]. |
| Frozen (≤-20°C) | ~1 Year | Stable . | Considered the minimum standard for preserving sample integrity[1][5][10]. |
| Ultra-Low (-80°C) | Years | Highly Stable . | Optimal for long-term biobanking and longitudinal studies[2][5]. |
Q5: My samples were stored at room temperature for an extended period. Are the data useless?
Not necessarily, but interpretation requires extreme caution. While absolute concentrations are unreliable, certain ratios of acylcarnitines may remain robust despite degradation[9]. For example, ratios like C4/C8 and C8/C10 have shown stability even when the individual analyte concentrations have changed[9].
Causality: The rationale is that structurally similar acylcarnitines may degrade at comparable rates, preserving the mathematical relationship between them. This can be invaluable for retrospective studies where storage conditions were suboptimal. However, for validation studies or establishing new diagnostic cut-offs, using fresh or properly stored (≤-20°C) control samples is mandatory to avoid inaccurate estimations[5][9][10].
Best Practices & Standard Protocols
Workflow for Ensuring Acylcarnitine Stability
Adhering to a strict pre-analytical workflow is the most effective strategy to prevent data corruption from analyte instability.
Sources
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short-term stability of amino acids and acylcarnitines in the dried blood spots used to screen newborns for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term stability of amino acids and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for separating Tiglylcarnitine from isobaric compounds.
Technical Support Center: C5:1 Acylcarnitine Isomer Resolution
Topic: Method refinement for separating Tiglylcarnitine from isobaric compounds (specifically 3-Methylcrotonylcarnitine). Audience: Senior Bioanalytical Scientists, Clinical Chemists, and Mass Spectrometry Core Managers.[1]
Executive Summary: The Clinical Imperative
You are likely here because your primary Newborn Screening (NBS) flow-injection analysis (FIA) flagged an elevated C5:1 (Acylcarnitine species with m/z 298 as butyl ester or 242 as free acid).[1] FIA cannot distinguish between Tiglylcarnitine and 3-Methylcrotonylcarnitine (3-MCC) .[1]
Differentiation is critical for diagnosis:
-
Tiglylcarnitine indicates Beta-Ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency), a disorder of isoleucine catabolism.[1]
-
3-MCC indicates 3-Methylcrotonyl-CoA Carboxylase Deficiency , a disorder of leucine catabolism.[1]
This guide provides the technical refinement necessary to chromatographically resolve these isobars using LC-MS/MS, moving beyond the limitations of standard C18 "profiling" methods.
Module 1: Chromatographic Resolution Strategy
Q: Why is my standard C18 column failing to baseline separate Tiglylcarnitine and 3-MCC?
A: Both compounds are short-chain, hydrophobic isomers with identical mass-to-charge ratios (m/z).[1] On standard C18 columns, the hydrophobic interaction difference is negligible, leading to co-elution or "shouldering."[1]
The Solution: Selectivity Change To resolve these, you must exploit shape selectivity and pi-pi interactions rather than pure hydrophobicity.[1]
Recommended Protocol: Pentafluorophenyl (PFP) Stationary Phase
The PFP phase offers superior selectivity for structural isomers containing double bonds (like the crotonyl and tiglyl moieties) due to fluorine-ring interactions.[1]
| Parameter | Specification | Rationale |
| Column | PFP (Pentafluorophenyl) Core-Shell (e.g., Kinetex PFP, 2.6 µm, 100 x 2.1 mm) | Fluorinated phase maximizes separation of structural isomers via pi-pi interactions.[1] |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water | Buffering at pH ~3.5 stabilizes the carboxylic acid moiety, reducing peak tailing. |
| Mobile Phase B | 100% Acetonitrile (or Methanol) | ACN provides sharper peaks; MeOH may offer different selectivity if ACN fails.[1] |
| Flow Rate | 0.4 – 0.5 mL/min | Optimal linear velocity for core-shell particles.[1] |
| Gradient | Isocratic hold (low %B) or shallow gradient | Critical: Use a shallow gradient (e.g., 5% B to 25% B over 10 mins). Fast gradients will merge the isomers. |
Elution Order (Typical on PFP):
-
3-Methylcrotonylcarnitine (3-MCC) (Elutes first)
-
Tiglylcarnitine (Elutes second) Note: Always verify with pure reference standards as column aging can shift retention times.
Module 2: Mass Spectrometry & Detection
Q: Can I use unique MRM transitions to distinguish them without chromatography?
A: No. Both species fragment to the characteristic carnitine backbone ions.
-
Precursor Ion (Free Acid): m/z 242.1[1]
-
Precursor Ion (Butylated): m/z 298.2[1]
-
Primary Product Ion: m/z 85.0 (Carnitine backbone)[1]
While some literature suggests subtle differences in the ratios of minor fragments (e.g., m/z 144), these are not robust enough for clinical validation in complex matrices.[1] Chromatographic separation is the only self-validating method. [1]
Visualizing the Pathway & Interference
The following diagram illustrates the metabolic origins of the isobars and the decision logic for separation.
Caption: Metabolic origins of C5:1 isobars. Both pathways feed into the same MS detection channel, necessitating chromatographic resolution.[1]
Module 3: Troubleshooting & Refinement FAQs
Q: I am seeing a third peak in my C5:1 window. What is it? A: This is likely 3-Methylglutaconylcarnitine (if analyzing underivatized) or a matrix interference.[1]
-
Check: If you are using butylation, ensure the derivatization is complete. Partial derivatization can create artifacts.
-
Action: Run a "blank" matrix sample. If the peak persists, it is background. If it appears only in patient samples, it may be a secondary metabolite (e.g., C5-OH species losing water in-source, though this usually mimics C5:0, not C5:1).[1]
Q: My retention times are drifting, causing peak overlap. A: PFP columns are sensitive to pH changes.
-
Fix: Ensure your Ammonium Formate buffer is fresh. Volatile buffers evaporate, shifting pH over long batch runs.
-
Fix: Use a column oven set strictly to 40°C or 45°C . Temperature fluctuations affect the viscosity and interaction kinetics significantly more on PFP than C18.
Q: Should I use derivatized (butylated) or non-derivatized methods? A: For Refinement/Second-Tier Testing , use Non-Derivatized .
-
Reasoning: Butylation adds a non-polar tail that dominates the interaction with the column, often masking the subtle structural differences between the Tiglyl and Crotonyl groups. The free acid forms interact more distinctly with the PFP phase, improving resolution (
).[1]
Module 4: Validation Criteria (Self-Validating System)
To ensure your method is robust, it must meet these specific resolution criteria. Do not proceed to sample analysis until these are met.
-
Resolution Calculation (
):-
Target:
(Baseline separation). -
If
: Lower the %B slope in your gradient (make it shallower).
-
-
Asymmetry Factor (
):-
Target:
. -
If Tailing (
): Increase buffer concentration (up to 10mM) or check for column voiding.[1]
-
References
-
Minkler, P. E., et al. (2008).[1][2] "Separation of acylcarnitines from biological samples using high-performance liquid chromatography." Clinical Chemistry. Link
- Core Reference: Establishes the baseline for chromatographic separ
-
Forny, P., et al. (2010).[1] "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS." Molecular Genetics and Metabolism. Link
- Validation: Provides specific protocols for C5 isomer differenti
-
Clinical and Laboratory Standards Institute (CLSI). (2014).[1] "C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline."[1] CLSI. Link
- Standard: Authoritative guidelines for valid
-
Frazier, D. M., et al. (2006).[1] "Newborn screening for metabolic disorders: A systematic review of the literature." Pediatrics. Link
- Context: Defines the clinical necessity of differentiating Beta-Ketothiolase deficiency
Sources
Technical Support Center: Enhancing the Robustness of High-Throughput Tiglylcarnitine Assays
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for enhancing the robustness of high-throughput Tiglylcarnitine assays. Drawing from field-proven insights and established scientific principles, this document offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows. Our aim is to empower you with the knowledge to not only identify and solve problems but also to understand the underlying causes, thereby improving the quality and reliability of your data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding Tiglylcarnitine assays, providing concise answers to guide your experimental design and execution.
Q1: What is the most common analytical method for high-throughput Tiglylcarnitine analysis?
A1: The most prevalent method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing Tiglylcarnitine from its isomers and other structurally similar acylcarnitines.[1][2][3] Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is also used, particularly in newborn screening, for its high-throughput capabilities, though it may lack the chromatographic separation to resolve isomers.[4]
Q2: Why is the separation of Tiglylcarnitine from its isomers important?
A2: Tiglylcarnitine (C5:1) has several isomers, including 3-methylcrotonylcarnitine and 2-methylcrotonylcarnitine.[1] These isomers can be indicative of different metabolic disorders. Therefore, accurate quantification of Tiglylcarnitine requires chromatographic separation from its isomers to ensure diagnostic accuracy.[1][3] Co-elution of isomers can lead to an overestimation of Tiglylcarnitine levels, potentially resulting in false-positive findings.[1][5]
Q3: What are the critical considerations for sample stability?
A3: Acylcarnitines, including Tiglylcarnitine, are susceptible to hydrolysis, especially with prolonged storage at room temperature.[6][7] This can lead to the breakdown of the acylcarnitine into free carnitine and the corresponding fatty acid, resulting in underestimation of the target analyte. For long-term storage, samples should be kept at -18°C or lower, where acylcarnitines are stable for at least 330 days.[6]
Q4: Is derivatization necessary for Tiglylcarnitine analysis?
A4: While not always mandatory, derivatization, such as butylation, can improve the chromatographic properties and ionization efficiency of acylcarnitines, including Tiglylcarnitine.[1][8] This can lead to enhanced sensitivity and more robust quantification, especially for low-abundance species.[1] Some modern, highly sensitive LC-MS/MS systems may allow for the analysis of underivatized acylcarnitines.[2]
Q5: How should I select an appropriate internal standard?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d3-Tiglylcarnitine). However, due to commercial availability, a stable isotope-labeled acylcarnitine with a similar chain length and chemical properties, such as d9-isovalerylcarnitine (d9-C5), is often used.[1] The internal standard should be added as early as possible in the sample preparation process to account for variability in extraction efficiency and matrix effects.[9]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues that may arise during your high-throughput Tiglylcarnitine assays.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution, integration accuracy, and ultimately, the reliability of your quantitative results.
Q: My Tiglylcarnitine peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the LC system.
-
Causality: Strong interactions between the positively charged Tiglylcarnitine and residual acidic silanol groups on the silica-based stationary phase can lead to tailing.[10] Other potential causes include column contamination, a void at the column inlet, or extra-column dead volume.[10][11]
-
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape by masking the silanol interactions.[1][10]
-
Column Health Check:
-
If using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the issue and should be replaced.[11]
-
If the analytical column is suspected, try flushing it with a strong solvent. If this doesn't resolve the issue, the column may be deteriorated and require replacement.[11]
-
-
System Inspection: Check for and minimize any dead volume in the system, particularly in the tubing and connections between the injector, column, and mass spectrometer.
-
Q: I am observing peak fronting or split peaks for my analyte. What could be the problem?
A: Peak fronting and splitting are typically indicative of sample overload, poor sample solubility, or a problem at the column inlet.
-
Causality: Injecting too much sample can lead to column overload and peak distortion.[10] If the sample is not fully dissolved in the mobile phase, it can cause peak fronting. A partially blocked column frit or a void in the packing material at the column inlet can also result in split peaks.[11][12]
-
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample and re-inject. If the peak shape improves, the original sample was likely overloaded.
-
Solvent Matching: Ensure the sample solvent is compatible with or weaker than the initial mobile phase to prevent poor peak shape.
-
Column Maintenance:
-
Reverse flush the column (if permitted by the manufacturer) to try and dislodge any particulates on the frit.
-
If a void has formed at the column inlet, the column will likely need to be replaced.[11]
-
-
Issue 2: Low Signal Intensity or Signal Suppression
Low signal intensity can hinder the accurate quantification of Tiglylcarnitine, especially at low concentrations.
Q: The signal for Tiglylcarnitine is much lower than expected. What are the potential causes and solutions?
A: Low signal intensity is often a result of ion suppression from matrix components co-eluting with the analyte.
-
Causality: In biological samples, co-eluting compounds from the matrix (e.g., salts, phospholipids) can compete with Tiglylcarnitine for ionization in the mass spectrometer source, leading to a reduced signal.[10] This is a common phenomenon known as matrix effect.[1]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[10]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate Tiglylcarnitine from the interfering matrix components.[10]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, although this may compromise the limit of detection.
-
Internal Standard Correction: A co-eluting, stable isotope-labeled internal standard can help to compensate for signal suppression.[9]
-
Issue 3: Inaccurate Quantification and Poor Reproducibility
Inaccurate and irreproducible results can undermine the validity of your study.
Q: I am seeing high variability in my quality control samples. What are the likely sources of this imprecision?
A: High variability can stem from inconsistencies in sample preparation, instrument performance, or data processing.
-
Causality: Inconsistent sample handling, such as variations in extraction time or temperature, can introduce variability. Fluctuations in the LC-MS system's performance (e.g., pump pressure, ion source temperature) can also lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure all samples are processed in a consistent and controlled manner. Automation of sample preparation can significantly improve reproducibility.
-
System Suitability Testing: Regularly run system suitability tests to monitor the performance of the LC-MS system. This includes checking for consistent retention times, peak areas, and peak shapes of a standard.
-
Quality Control: Incorporate quality control (QC) samples at regular intervals throughout the analytical run to monitor and correct for any analytical drift.[13][14]
-
Experimental Protocols
Protocol 1: Sample Preparation for Tiglylcarnitine Analysis from Plasma
This protocol outlines a general procedure for the extraction of Tiglylcarnitine from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., d9-isovalerylcarnitine in methanol) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 200 µL of cold methanol to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
| Parameter | Typical Value | Troubleshooting Indication |
| Peak Tailing Factor | 1.0 - 1.5 | > 2.0 may indicate column degradation or active site interactions. |
| Peak Asymmetry | 0.9 - 1.2 | Values outside this range suggest peak distortion. |
| Retention Time CV% | < 2% | > 2% may indicate issues with the LC pump or column stability. |
| QC Sample CV% | < 15% | > 15% suggests poor reproducibility in sample prep or instrument performance. |
Table 1: Key Performance Parameters and Troubleshooting Thresholds
Visualizations
Figure 1: High-Throughput Tiglylcarnitine Assay Workflow.
Figure 2: Troubleshooting Logic for Poor Peak Shape.
References
-
Abnormal Peak Shapes. SHIMADZU CORPORATION. Available from: [Link]
-
Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2012 Jul 1. Available from: [Link]
-
Interpreting "bad" peak shapes in LC-MS. Chromatography Forum. 2016 Jun 7. Available from: [Link]
-
Schymanski, E. L., et al. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. 2014;55(3):537-548. Available from: [Link]
-
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. Available from: [Link]
-
Al-Dirbashi, O. Y., et al. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. 2010;878(24):2155-2161. Available from: [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric. PDF. Available from: [Link]
-
Meierhofer, D. Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. 2019 Aug 15;14(8):e0221342. Available from: [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. 2019 Aug 15. Available from: [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. Available from: [Link]
-
Abe, K., et al. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Clinica Chimica Acta. 2017 May;468:187-194. Available from: [Link]
-
Rossi, A., et al. Benefits and pitfalls in newborn screening for carnitine uptake deficiency: a 4-year single-center experience. Orphanet Journal of Rare Diseases. 2025;20(1):1. Available from: [Link]
-
Fingerhut, R., et al. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Clinica Chimica Acta. 2009 Jan;399(1-2):45-9. Available from: [Link]
-
Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. ResearchGate. Available from: [Link]
-
A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. ResearchGate. Available from: [Link]
-
An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Waters. Available from: [Link]
-
Benefits and pitfalls in newborn screening for carnitine uptake deficiency: a 4-year single-center experience. ResearchGate. Available from: [Link]
-
Narasimha Naidu, M., et al. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry. 2024;15:407-426. Available from: [Link]
-
A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry. DOI. Available from: [Link]
-
Newborn Screening of Primary Carnitine Deficiency: An Overview of Worldwide Practices and Pitfalls to Define an Algorithm before Expansion of Newborn Screening in France. MDPI. Available from: [Link]
-
Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. PMC - NIH. Available from: [Link]
-
Smith, E. H., & Matern, D. Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics. 2010 Jan;Chapter 17:Unit 17.8.1-20. Available from: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]
-
Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. Semantic Scholar. Available from: [Link]
-
Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Agilent. Available from: [Link]
-
Quality control methodology for high-throughput protein-protein interaction screening. PubMed. Available from: [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. Available from: [Link]
-
Newborn Screening of Primary Carnitine Deficiency: An Overview of Worldwide Practices and Pitfalls to Define an Algorithm before Expansion of Newborn Screening in France. PubMed. Available from: [Link]
-
Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. BORIS Portal. Available from: [Link]
-
Monday Webinar: A Data-Driven Framework for Metabolomics Quality Control. YouTube. 2024 Oct 29. Available from: [Link]
-
Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China. Frontiers. Available from: [Link]
-
Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency. ResearchGate. Available from: [Link]
-
Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC-MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. PubMed. Available from: [Link]
-
Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. PubMed. Available from: [Link]
-
Determination of highly soluble L-carnitine in biological samples by reverse phase high performance liquid chromatography with fluorescent derivatization. PubMed. Available from: [Link]
-
Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. PubMed. Available from: [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
Avoiding partial hydrolysis of acylcarnitines during butylation.
Welcome to the technical support center for acylcarnitine analysis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the accurate quantification of acylcarnitines: preventing partial hydrolysis during the butylation derivatization step. Our goal is to provide you with the foundational knowledge, field-proven protocols, and troubleshooting insights necessary to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind acylcarnitine butylation and the inherent risk of hydrolysis.
Q1: Why is butylation necessary for acylcarnitine analysis by mass spectrometry?
A1: Butylation is a chemical derivatization process that converts the carboxyl group of acylcarnitines into a butyl ester. This is primarily done to improve the molecule's properties for analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The addition of the butyl group increases the overall hydrophobicity and enhances ionization efficiency, leading to better sensitivity and more robust detection, particularly for dicarboxylic species[1]. The most common method involves using n-butanol acidified with a source of HCl, such as acetyl chloride[1][2].
Q2: What is partial hydrolysis and why is it a problem?
A2: Partial hydrolysis is the undesired breakdown of the acylcarnitine's ester bond, reverting it to free L-carnitine and its corresponding fatty acid. This reaction is catalyzed by the same acidic conditions and heat required for the butylation derivatization process[3][4].
This side reaction is a major analytical problem because it introduces significant quantitative errors. It leads to an underestimation of the specific acylcarnitine being measured and a corresponding overestimation of free carnitine[5]. Such inaccuracies can compromise diagnostic findings for inborn errors of metabolism and confound research results in drug development and metabolic studies.
Q3: Are all acylcarnitines equally susceptible to hydrolysis?
A3: No, there is a distinct difference in stability based on the length of the fatty acyl chain. Short-chain acylcarnitines are significantly more prone to hydrolysis than their long-chain counterparts.[6][7] This differential stability is a critical factor to consider during method validation and data interpretation.
One study systematically investigated this phenomenon and reported the following average hydrolysis rates during a typical derivatization process[3]:
| Acylcarnitine Chain Length | Average Hydrolysis Rate |
| Short-Chain (e.g., C2, C3, C4) | ~ 27% |
| Medium-Chain (e.g., C8, C10) | ~ 17% |
| Long-Chain (e.g., C14, C16, C18) | ~ 5% |
This data underscores the necessity of carefully controlled, optimized butylation protocols to maintain the integrity of the acylcarnitine profile.
Q4: What is the core chemical conflict between butylation and hydrolysis?
A4: The core conflict lies in the reaction conditions. Both the desired esterification (butylation) and the undesired ester cleavage (hydrolysis) are catalyzed by acid (H+) and accelerated by heat. Water is the key reactant for hydrolysis, while butanol is the reactant for butylation. The challenge is to create an environment that overwhelmingly favors the reaction with butanol while minimizing the presence and impact of any residual water.
Caption: Competing reactions during acylcarnitine derivatization.
Troubleshooting Guide: Minimizing Hydrolysis
This guide provides actionable steps to troubleshoot and prevent the partial hydrolysis of acylcarnitines during butylation.
Issue 1: Inconsistent or Low Acylcarnitine Recovery, Especially for Short-Chains
-
Symptom: You observe lower-than-expected concentrations for short-chain acylcarnitines (C2, C3, C4) and a corresponding, unexplained increase in free carnitine (C0) levels in your quality control samples.
-
Root Cause: This is the classic sign of partial hydrolysis. The most likely culprit is the presence of water in your reaction mixture.
-
Solution Workflow:
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Acylcarnitine Analysis: A Comparative Guide to LC-MS/MS and Direct Infusion MS
In the landscape of metabolic research and clinical diagnostics, the accurate profiling of acylcarnitines is paramount. These molecules, esters of carnitine and fatty acids, are critical intermediates in fatty acid and amino acid metabolism.[1][2] Their quantification provides a window into mitochondrial function and can be indicative of various inborn errors of metabolism.[3] For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is a crucial decision that impacts data quality, throughput, and ultimately, the biological insights gained. This guide provides an in-depth, objective comparison of two cornerstone mass spectrometry-based methodologies for acylcarnitine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Direct Infusion Mass Spectrometry (DIMS), often performed as Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).
The Crux of the Matter: Why the Right Technique is Non-Negotiable
Acylcarnitine analysis is not a one-size-fits-all endeavor. The choice between a separation-based method like LC-MS/MS and a high-throughput direct infusion approach hinges on the specific research or clinical question. Are you screening a large population for a panel of disorders, where speed is of the essence? Or are you delving into the nuanced metabolic perturbations of a complex disease, where the separation of structurally similar isomers is critical? This guide will dissect the underlying principles, strengths, and limitations of each technique to empower you to make an informed decision.
Understanding the Contenders: A Tale of Two Methodologies
The Workhorse of Specificity: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. In the context of acylcarnitine analysis, the LC step is instrumental in resolving isomeric and isobaric species that have the same mass-to-charge ratio (m/z) but different chemical structures.[1][4] This separation is crucial for accurate identification and quantification, as different isomers can have distinct biological origins and clinical implications.[4]
The subsequent tandem mass spectrometry step provides two layers of mass analysis. The first mass analyzer selects the precursor ion (the acylcarnitine of interest), which is then fragmented. The second mass analyzer separates the resulting product ions, creating a characteristic fragmentation pattern that serves as a molecular fingerprint for confident identification. Quantification is typically achieved using the principle of stable isotope dilution, where known concentrations of deuterium-labeled internal standards are added to the sample.[5]
The Champion of Throughput: Direct Infusion Mass Spectrometry (DIMS) / Flow Injection Analysis (FIA-MS/MS)
Direct infusion mass spectrometry, and more commonly its automated variant, flow injection analysis-tandem mass spectrometry (FIA-MS/MS), prioritizes speed and high throughput.[6][7] In this approach, the sample extract is introduced directly into the mass spectrometer's ion source without prior chromatographic separation.[6] This makes it an ideal platform for large-scale screening applications, most notably in newborn screening programs for inborn errors of metabolism.[8][9][10][11]
Similar to LC-MS/MS, FIA-MS/MS utilizes tandem mass spectrometry for the detection and quantification of acylcarnitines.[5][7] The analysis is rapid, often taking only a minute or two per sample.[7] However, the absence of a chromatographic separation step means that isomeric and isobaric compounds cannot be distinguished.[1][12] This can lead to an overestimation of certain acylcarnitine concentrations and an increased risk of false-positive results.[1]
Head-to-Head: A Comparative Analysis
To facilitate a clear understanding of the trade-offs between LC-MS/MS and direct infusion MS for acylcarnitine analysis, the following table summarizes their key performance characteristics.
| Feature | LC-MS/MS | Direct Infusion MS (FIA-MS/MS) |
| Principle | Chromatographic separation followed by tandem mass spectrometry. | Direct introduction of sample into the mass spectrometer for tandem mass analysis.[6] |
| Specificity | High; resolves isomeric and isobaric compounds.[1][4] | Low; cannot distinguish between isomers.[1][12] |
| Sensitivity | Generally high, with the ability to detect low-abundance species.[1][13] | High, but can be affected by matrix effects and ion suppression.[14] |
| Throughput | Lower; typical run times are in the range of several minutes per sample. | High; analysis time is typically 1-2 minutes per sample.[7] |
| Risk of False Positives | Low; chromatographic separation minimizes interferences.[1] | Higher; isobaric interferences can lead to false-positive results.[1][12] |
| Applications | Second-tier confirmatory testing, in-depth metabolic research, clinical diagnostics requiring isomeric separation.[15][16] | First-tier newborn screening, high-throughput metabolic fingerprinting.[6][10][11] |
| Complexity | More complex method development and instrumentation. | Simpler instrumentation setup and operation. |
| Cost per Sample | Higher due to longer analysis times and column costs. | Lower due to high throughput and fewer consumables. |
Experimental Workflows: A Practical Perspective
To provide a tangible understanding of how these techniques are implemented, the following sections detail representative experimental workflows for acylcarnitine analysis.
LC-MS/MS Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of acylcarnitines using LC-MS/MS.
Detailed Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
To a 50 µL aliquot of plasma or serum, add 200 µL of a solution containing deuterated internal standards in acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 5% B to 95% B over 10 minutes.
-
-
MS/MS Detection:
-
Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Utilize Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.
-
Direct Infusion MS (FIA-MS/MS) Experimental Workflow
The streamlined nature of the FIA-MS/MS workflow is depicted in the following diagram.
Detailed Protocol for FIA-MS/MS Analysis (from Dried Blood Spots):
-
Sample Preparation:
-
Punch a 3 mm disc from a dried blood spot into a well of a 96-well plate.
-
Add 100 µL of a methanol solution containing a mixture of deuterated acylcarnitine internal standards.
-
Agitate the plate for 30 minutes to extract the acylcarnitines.
-
(Optional) For butylation, evaporate the methanol and add a butanolic-HCl reagent, followed by incubation. This step can improve ionization efficiency for some acylcarnitines.[17]
-
-
FIA-MS/MS Analysis:
-
Transfer the extract to an autosampler.
-
Inject a small volume (e.g., 10 µL) into a continuous flow of a suitable solvent (e.g., 80% acetonitrile in water with 0.1% formic acid) directed to the ESI source of the mass spectrometer.
-
-
MS/MS Detection:
-
Operate the triple quadrupole mass spectrometer in a precursor ion scan mode for a common fragment ion of acylcarnitines (e.g., m/z 85) or in a neutral loss scan mode for the loss of a common neutral fragment. Alternatively, a targeted MRM approach can be used.
-
Conclusion: Selecting the Optimal Tool for the Task
The choice between LC-MS/MS and direct infusion MS for acylcarnitine analysis is not a matter of one technique being definitively superior to the other, but rather a question of fitness for purpose.
Direct infusion MS (FIA-MS/MS) is the undisputed champion of high-throughput screening. Its speed and simplicity make it an invaluable tool for newborn screening programs, where the timely identification of potential metabolic disorders in a large population is the primary objective.[10][11] However, its inherent limitation in resolving isomers necessitates a cautious interpretation of results and often requires confirmation by a more specific method.[1][12][15]
As a Senior Application Scientist, my recommendation is to employ a tiered approach. For large-scale screening, the efficiency of FIA-MS/MS is unparalleled. However, any presumptive positive findings or research questions that require a deeper metabolic dive should be followed up with a robust and specific LC-MS/MS method. This synergistic use of both techniques allows for a powerful combination of speed and accuracy in the ever-evolving field of acylcarnitine analysis.
References
- Vertex AI Search. (2018). What is the difference between LC-MS and Direct Infusion Mass Spectrometry?.
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1675-1688. [Link]
-
González-Domínguez, R., et al. (2017). Direct Infusion Mass Spectrometry for Metabolomic Phenotyping of Diseases. Current Topics in Medicinal Chemistry, 17(25), 2829-2843. [Link]
-
Chen, Y., et al. (2023). Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity. Annals of Translational Medicine, 11(10), 354. [Link]
-
Li, X., et al. (2024). Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity. Frontiers in Chemistry, 12, 1358686. [Link]
-
Chen, Y., et al. (2022). Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China. Frontiers in Pediatrics, 10, 843306. [Link]
-
Vergnes, L., et al. (2013). A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 624-634. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]
-
Zhang, J., et al. (2014). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Analyst, 139(5), 1161-1168. [Link]
-
Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in Molecular Biology, 708, 55-72. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]
-
Propionic Acidemia Foundation PAF. (2022, August 16). Dr. Oleg Shchelochkov- MS/MS of Acylcarnitines in Blood Spots [Video]. YouTube. [Link]
-
Birnbaum, F., et al. (2024). Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. Metabolites, 14(5), 260. [Link]
-
Vreken, P., et al. (2000). Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8. [Link]
-
Elliott, S. (2010). LC-MS/MS progress in newborn screening. Clinical Biochemistry, 43(12), 947-954. [Link]
-
Kobayashi, H., et al. (2022). A Simple Flow Injection Analysis-Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. International Journal of Neonatal Screening, 8(2), 29. [Link]
-
Waters Corporation. (n.d.). Measurement of Amino Acids and Acylcarnitines in Dried Bloodspots by Flow- Injection Analysis/Tandem Mass Spectrometry (FIA-MS/MS). [Link]
-
Advion Interchim Scientific. (n.d.). Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. [Link]
-
Minkler, P. E., et al. (2018). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. [Link]
-
Yan, X., et al. (2020). Mass Spectral Library of Acylcarnitines Derived from Human Urine. Analytical Chemistry, 92(9), 6332-6339. [Link]
-
Brown, M., et al. (2018). Direct infusion mass spectrometry metabolomics dataset: a benchmark for data processing and quality control. ResearchGate. [Link]
-
Papan, E., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct. Metabolites, 14(11), 659. [Link]
-
Minkler, P. E., et al. (2018). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 8(4), 63. [Link]
-
Kobayashi, H., et al. (2022). A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. International Journal of Neonatal Screening, 8(2), 29. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 5. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China [frontiersin.org]
- 10. LC-MS/MS progress in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novedadesbioquimicas.com [novedadesbioquimicas.com]
- 12. A Simple Flow Injection Analysis-Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Tiglylcarnitine vs. C5 Acylcarnitine Isomers as Diagnostic Markers
Executive Summary
In metabolic phenotyping and newborn screening (NBS), the "C5" acylcarnitine designation represents a critical analytical junction. While Tiglylcarnitine (C5:1) serves as a distinct mass marker for specific isoleucine catabolic defects, the saturated C5 acylcarnitine signal is a composite of three isobaric isomers: Isovalerylcarnitine , 2-Methylbutyrylcarnitine , and the exogenous artifact Pivaloylcarnitine .
This guide dissects the diagnostic performance of these markers, addressing the high false-positive rates associated with C5 screening and the sensitivity challenges inherent to C5:1. It provides validated second-tier protocols to resolve isomeric ambiguity, ensuring precise differentiation between benign antibiotic interference and life-threatening organic acidemias.
Biochemical Grounding: The Divergent Origins
To interpret these markers accurately, one must map them to their specific catabolic origins. Unlike long-chain acylcarnitines which primarily reflect fatty acid oxidation, C5 species are downstream byproducts of branched-chain amino acid (BCAA) catabolism.
Metabolic Pathway Visualization
The following diagram illustrates the distinct origins of Tiglylcarnitine (Isoleucine pathway) versus Isovalerylcarnitine (Leucine pathway) and the insertion point of exogenous Pivalate.
Figure 1: Biochemical origins of C5 acylcarnitines. Note that C5:1 is a direct intermediate of Isoleucine catabolism, while the C5 signal is a composite of three distinct isomers.
Analytical Comparison: The Isobaric Challenge
The core diagnostic failure in standard Flow Injection Analysis (FIA-MS/MS) is the inability to distinguish isomers.[1][2] The mass spectrometer sees a mass-to-charge ratio (m/z) of approx 246 for all saturated C5 species.
Comparative Performance Matrix
| Feature | Tiglylcarnitine (C5:1) | Isovalerylcarnitine (C5) | 2-Methylbutyrylcarnitine (C5) | Pivaloylcarnitine (C5) |
| Primary Disease | Beta-Ketothiolase Deficiency (T2) | Isovaleric Acidemia (IVA) | SBCAD Deficiency | None (Iatrogenic) |
| Precursor Mass | m/z ~244 | m/z ~246 | m/z ~246 | m/z ~246 |
| Specificity (FIA) | High (Unique Mass) | Low (Isobaric Overlap) | Low (Isobaric Overlap) | N/A (Interference) |
| Sensitivity | Variable (Can be normal in stable T2) | High (Marked elevation in acute IVA) | Moderate | High (Drug dependent) |
| False Positive Cause | 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase deficiency | Pivalate antibiotics, Nipple creams | Benign variants | N/A |
The "Pivalate Crisis" in Screening
Pivaloylcarnitine is the single largest contributor to false-positive results for Isovaleric Acidemia.
-
Source: Pivalic acid is used as a counter-ion in antibiotics (e.g., pivmecillinam) and as an emollient in nipple creams (isodecyl neopentanoate).
-
Impact: In some cohorts, the Positive Predictive Value (PPV) for C5 screening is as low as 0.038% without second-tier testing.[3]
-
Mechanism: Pivalate cannot be metabolized by humans; it is conjugated with carnitine for excretion, creating a massive "C5" spike in the blood spot.
Diagnostic Utility & Interpretation
Tiglylcarnitine (C5:1)
Clinical Utility: Primary marker for Beta-Ketothiolase (T2) Deficiency.
-
The Sensitivity Trap: Unlike many organic acidemias where the marker is consistently elevated, C5:1 levels can be normal in patients with T2 deficiency during periods of clinical stability or in those with residual enzyme activity.
-
Corroboration: An elevated C5:1 must always be correlated with urine organic acids (looking for 2-methyl-3-hydroxybutyric acid and tiglylglycine).
-
Differential: Also elevated in 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency.
Isovalerylcarnitine (C5)
Clinical Utility: Marker for Isovaleric Acidemia (IVA).[4][5][6]
-
The Specificity Trap: An isolated C5 elevation is statistically more likely to be a false positive (Pivalate) or a benign condition (SBCADD) than true IVA in populations with high antibiotic usage.
-
Resolution: Requires chromatographic separation.[2] True IVA presents with Isovalerylcarnitine; SBCADD presents with 2-Methylbutyrylcarnitine.
Experimental Protocol: Second-Tier Separation
To resolve the C5 isobaric conflict, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[5][7][8] This protocol separates the isomers based on hydrophobicity before mass detection.
Method: UPLC-MS/MS Separation of C5 Isomers[5][8]
Objective: Quantitatively resolve Isovalerylcarnitine, 2-Methylbutyrylcarnitine, and Pivaloylcarnitine.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Internal Standard: d9-Isovalerylcarnitine.
Sample Preparation:
-
Extraction: Punch 3mm dried blood spot (DBS) into a 96-well plate.
-
Add 100 µL Methanol containing Internal Standard.
-
Shake for 20 mins at room temperature.
-
Evaporate to dryness under N2.
-
Reconstitution: Reconstitute in 50 µL Mobile Phase A:B (80:20).
LC Parameters:
-
Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Gradient:
-
0-1 min: 10% B (Isocratic hold to elute polar interferences).
-
1-8 min: Linear gradient to 40% B (Separation of isomers).
-
8-10 min: Wash at 90% B.
-
-
Flow Rate: 0.4 mL/min.
MS/MS Transitions (ESI Positive):
-
Precursor: m/z 246.2 (C5)
-
Product: m/z 85.0 (Carnitine backbone)
-
Differentiation: Identification is based on Retention Time (RT) .
-
Order of Elution (Typical on C18): Pivaloylcarnitine (Early) < 2-Methylbutyrylcarnitine < Isovalerylcarnitine < Valerylcarnitine (Late).
-
Validation Criteria:
-
Resolution (Rs): Peaks for 2-Methylbutyryl- and Isovalerylcarnitine must have baseline separation (Rs > 1.5).
-
Interference Check: If Pivaloylcarnitine is present, it will elute significantly earlier, confirming exogenous origin.
Decision Logic for Researchers
Use this logic flow when encountering elevated C5 or C5:1 in a research or screening context.
Figure 2: Diagnostic algorithm for differentiating C5 acylcarnitine elevations.
References
-
Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen. National Institutes of Health (PMC). Available at: [Link]
-
Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate-Generating Antibiotics Contributed to False C5-Carnitine Positivity. National Institutes of Health (PubMed). Available at: [Link]
-
Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B (via NIH). Available at: [Link]
-
Beta-Ketothiolase Deficiency: Resolving Challenges in Diagnosis. SciELO. Available at: [Link][6]
-
A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine. MDPI. Available at: [Link]
-
Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers by UPLC-MS/MS as a second tier test. Molecular Genetics and Metabolism (via NIH). Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. scielo.br [scielo.br]
- 3. Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate‐Generating Antibiotics Contributed to False C5‐Carnitine Positivity in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial Acetoacetyl-CoA Thiolase Deficiency: Three New Cases Detected by Newborn Screening Confirming the Significance of C4OH Elevation [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Inter-laboratory Proficiency Testing for Acylcarnitine Analysis
For: Researchers, scientists, and drug development professionals engaged in metabolic analysis.
Introduction: The Imperative for Accuracy in Acylcarnitine Profiling
Acylcarnitine analysis is a cornerstone of biochemical genetics and newborn screening, providing critical insights into inherited metabolic disorders, specifically fatty acid oxidation defects and organic acidemias.[1][2][3][4][5] The clinical gravity of these conditions necessitates a high degree of analytical accuracy and precision. Inter-laboratory proficiency testing (PT), also known as External Quality Assessment (EQA), is not merely a regulatory formality but a fundamental scientific practice that ensures laboratories are producing reliable and comparable results. This guide provides an in-depth comparison of available PT schemes and a technical discussion of the analytical methodologies involved, designed to empower laboratories to make informed decisions and achieve the highest standards of quality assurance.
The Landscape of Acylcarnitine Proficiency Testing: A Comparative Overview
Several organizations provide robust PT programs for acylcarnitine analysis, each with its unique features. The choice of a program often depends on geographical location, regulatory requirements, and the specific needs of the laboratory.
| Feature | Centers for Disease Control and Prevention (CDC) - NSQAP | College of American Pathologists (CAP) | European Research Network for Inherited Disorders of Metabolism (ERNDIM) |
| Primary Focus | Newborn screening quality assurance.[6] | Clinical laboratory proficiency testing across various disciplines.[7] | Diagnosis and monitoring of inherited metabolic diseases.[8][9] |
| Sample Types | Primarily dried blood spots (DBS).[6][10] | Plasma and urine.[11] | Serum, dried blood spots, and urine.[8][12] |
| Program Scope | Comprehensive, covering a wide range of newborn screening analytes, including a detailed acylcarnitine panel.[6][10] | Offers a Biochemical Genetics Survey that includes acylcarnitine challenges.[11][13] | Provides both quantitative and qualitative schemes, including a dedicated acylcarnitine program.[8][9][12][14] |
| Reporting & Evaluation | Provides detailed reports with peer group comparisons and evaluations of accuracy.[10] | Provides participant summary reports and evaluates both analytical and interpretive performance.[11][13][15] | Offers detailed performance analysis and supports educational activities to improve laboratory practices.[12] |
| Geographic Reach | Global, serving laboratories in over 86 countries.[6] | Primarily North American, but with international participation. | Primarily European, with a global network of participating laboratories. |
Core Methodologies in Acylcarnitine Analysis: A Technical Deep Dive
The predominant technology for acylcarnitine analysis is tandem mass spectrometry (MS/MS), a technique that has been a mainstay for over three decades.[1][2][4] However, the specific application of MS/MS can vary, impacting the resolution and accuracy of the results.
First-Tier Screening: Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)
This high-throughput method is the workhorse of newborn screening programs.[4][16] Its primary advantage is speed, allowing for the rapid analysis of a large number of samples.
-
Principle: The sample extract is directly introduced into the mass spectrometer without prior chromatographic separation. A precursor ion scan is typically used to detect all acylcarnitine species that produce a common fragment ion (m/z 85).
-
Causality: The choice of FIA-MS/MS for screening is driven by the need to balance analytical depth with the practical constraints of screening thousands of newborns daily.
-
Limitations: A significant drawback of this approach is its inability to separate isomeric and isobaric compounds.[4][11] For example, it cannot distinguish between butyrylcarnitine and isobutyrylcarnitine. This can lead to ambiguous results requiring second-tier testing.[16]
Second-Tier and Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
To address the limitations of FIA-MS/MS, many laboratories employ LC-MS/MS for confirmatory testing and for the analysis of clinical diagnostic samples.[1][4][11][17]
-
Principle: This method introduces a liquid chromatography step before the sample enters the mass spectrometer. This allows for the physical separation of different acylcarnitine species, including isomers, before detection by selected reaction monitoring (SRM).[1][4]
-
Expertise & Experience: The development and validation of a robust LC-MS/MS method requires a deep understanding of chromatographic principles and mass spectrometry. The choice of column chemistry, mobile phase composition, and gradient elution is critical for achieving optimal separation. A well-designed method can unambiguously identify and quantify a wide range of acylcarnitines.[18]
-
Trustworthiness: The ability of LC-MS/MS to resolve isomers provides a higher level of confidence in the diagnostic result, reducing the potential for false positives and ensuring that patients receive the appropriate follow-up care.[16]
Experimental Protocol: A Self-Validating Workflow for Acylcarnitine Analysis by LC-MS/MS
The following protocol provides a detailed, step-by-step methodology for the analysis of acylcarnitines in plasma. This workflow is designed to be self-validating through the inclusion of appropriate internal standards and quality control samples.
Sample Preparation
Proper sample collection and handling are critical first steps. Plasma is the preferred sample type for follow-up testing of abnormal newborn screens.[19]
-
Specimen Collection: Collect whole blood in a green-top (sodium heparin) tube.[20][21]
-
Processing: Centrifuge the blood sample to separate the plasma. Transfer the plasma to a clean polypropylene tube and freeze at -20°C or lower until analysis.[20] Gross hemolysis should be avoided.[20]
-
Extraction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 400 µL of methanol containing a suite of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.). The use of internal standards for each analyte is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
This section outlines a typical LC-MS/MS method for acylcarnitine analysis.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[11]
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the acylcarnitines based on their hydrophobicity.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM). For each acylcarnitine and its corresponding internal standard, a specific precursor ion to product ion transition is monitored. The precursor ion is the protonated molecule [M+H]+, and the characteristic product ion for acylcarnitines is m/z 85.
-
Data Analysis and Interpretation
-
Quantification: The concentration of each acylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing this to a calibration curve.
-
Quality Control: A set of quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the run.
-
Interpretation: The results should be interpreted in the context of the patient's clinical presentation and other laboratory findings.[18][20] Elevated levels of specific acylcarnitines can be indicative of a particular metabolic disorder.[5] However, false-negative results can occur, especially if the patient is in a well-fed state or has secondary carnitine deficiency.[3][20][21] Therefore, confirmatory testing, which may include enzyme assays or molecular genetic analysis, is often required for a definitive diagnosis.[3][18]
Visualizing the Workflow and Proficiency Testing Cycle
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: The cyclical process of inter-laboratory proficiency testing for quality assurance.
Conclusion: A Commitment to Continuous Quality Improvement
Participation in a reputable inter-laboratory proficiency testing program is an indispensable component of quality management for any laboratory performing acylcarnitine analysis. It provides an objective assessment of a laboratory's performance, identifies potential areas for improvement, and ultimately contributes to the accuracy of diagnoses for patients with inherited metabolic disorders. By understanding the nuances of different PT programs and adhering to robust, well-validated analytical methods, researchers and clinicians can ensure the highest level of confidence in their results. The continuous cycle of testing, evaluation, and improvement is the hallmark of a laboratory committed to scientific excellence and patient care.
References
-
Miller, M. J., Cusmano-Ozog, K., Oglesbee, D., Young, S., & ACMG Laboratory Quality Assurance Committee. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249–258. [Link]
-
PubMed. (2020, October 19). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). [Link]
-
PubMed. (2019, June 1). External Quality Assessment Program for Newborn Screening of Acylcarnitine in China, 2018. [Link]
-
Centers for Disease Control and Prevention. (2024, April 24). Newborn Screening Quality Assurance Program. [Link]
-
Seattle Children's Hospital. Test Code LAB429 Acylcarnitine. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
-
Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC, 55(C), 112–120. [Link]
-
ResearchGate. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” | Request PDF. [Link]
-
Indiana University School of Medicine. Acylcarnitine Analysis — Expanded (Test 4000). [Link]
-
Newborn Screening Quality Assurance Program. (2020, December 2). Newborn Screening Quality Assurance Program Web-based Proficiency Testing Program Report 2020 Quarter 4 Report. [Link]
-
Mayo Clinic Laboratories. ACRN - Overview: Acylcarnitines, Quantitative, Plasma. [Link]
-
Labcorp. 070228: Acylcarnitine Profile, Quantitative, Plasma. [Link]
-
ARUP Laboratories. Acylcarnitine Quantitative Profile, Plasma. [Link]
-
ResearchGate. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) | Request PDF. [Link]
-
Centers for Disease Control and Prevention. (2021). 2021 ANNUAL SUMMARY REPORT - Newborn Screening Quality Assurance Program. [Link]
-
Inherited Metabolic Disease in Adults. Interpretation of Acylcarnitine Analysis Results. [Link]
-
PubMed. (2010, January). Acylcarnitine Analysis by Tandem Mass Spectrometry. [Link]
-
ERNDIM. ERNDIM Schemes. [Link]
-
ERNDIM. EQA Scheme Information. [Link]
-
College of American Pathologists. Proficiency Testing. [Link]
-
Frontiers. (2022, March 13). Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China. [Link]
-
ERNDIM. Recommendations on performance assessment scoring in ERNDIM qualitative proficiency testing schemes. [Link]
-
PubMed Central. (2017, June 22). CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance. [Link]
-
HNL Lab Medicine. Acylcarnitine, Quantitative. [Link]
-
ResearchGate. (PDF) Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. [Link]
-
PubMed Central. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases. [Link]
-
ResearchGate. (PDF) A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. [Link]
-
PubMed. (2017, June 22). CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance. [Link]
-
ERNDIMQA. Proficiency Test Switzerland. [Link]
Sources
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Newborn Screening Quality Assurance Program | LQAP | CDC [cdc.gov]
- 7. Proficiency Testing | College of American Pathologists [cap.org]
- 8. ERNDIMQA - ERNDIM Schemes [erndimqa.nl]
- 9. EQA Scheme Information - Erndim [erndim.org]
- 10. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 11. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. erndim.org [erndim.org]
- 15. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 18. Acylcarnitine Analysis — Expanded (Test 4000) | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 19. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 20. labcorp.com [labcorp.com]
- 21. Acylcarnitine, Quantitative | HNL Lab Medicine [hnl.com]
A Senior Application Scientist's Guide to Assay Validation: The Critical Role of Certified Reference Materials for Tiglylcarnitine Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical diagnostics and metabolic research, the precise quantification of biomarkers is paramount. Tiglylcarnitine (C5:1), a short-chain acylcarnitine, has emerged as a crucial biomarker for diagnosing and monitoring certain inborn errors of metabolism, such as 2-methyl-3-hydroxybutyric acidemia and beta-ketothiolase deficiency.[1] Elevated levels of C5:1 can indicate a disruption in mitochondrial fatty acid oxidation and amino acid metabolism, making its accurate measurement a critical component of patient care and metabolic disease research.[2][3][4]
This guide provides an in-depth comparison of the use of Certified Reference Materials (CRMs) for the validation of Tiglylcarnitine assays. As experienced scientists know, a robust and reliable assay is the bedrock of any successful research or clinical endeavor. Here, we will explore the nuances of selecting and utilizing CRMs to ensure your Tiglylcarnitine assay meets the highest standards of accuracy, precision, and traceability.
The Indispensable Role of Certified Reference Materials in Bioanalysis
Before delving into the specifics of Tiglylcarnitine, it's essential to understand why CRMs are the gold standard for assay validation. A Certified Reference Material is a highly characterized and homogeneous material with a precisely determined value for one or more properties, accompanied by a certificate stating its value, uncertainty, and traceability to a recognized standard.[5][6][7][8]
The use of CRMs provides several key advantages:
-
Accuracy and Traceability: CRMs establish a direct link to a higher-order reference, often a national or international standard, ensuring the accuracy and comparability of results across different laboratories and methods.[6][9]
-
Method Validation: CRMs are instrumental in validating the performance of an analytical method, including its accuracy, precision, linearity, and limits of detection and quantification.[5][7]
-
Quality Control: Once an assay is validated, CRMs can be used as quality control materials to monitor the ongoing performance and stability of the analytical system.[5]
Comparative Landscape of Tiglylcarnitine Reference Materials
The selection of an appropriate CRM is a critical first step in the validation process. While a comprehensive list of all available commercial products is beyond the scope of this guide, the following table provides a comparative overview of key suppliers and the types of Tiglylcarnitine reference materials they offer.
| Supplier | Product Type | Format | Key Features |
| Sigma-Aldrich (Cerilliant®) | Certified Reference Material | Multi-component solution in methanol/formic acid[10] | Provided as a component in an acylcarnitine mix; concentration is certified.[10] |
| Cambridge Isotope Laboratories, Inc. | Isotope-labeled internal standard | Neat (pure substance)[11] | Deuterium-labeled (D9) for use as an internal standard in mass spectrometry-based assays.[11] |
| Cayman Chemical | Research Grade Material | Solid (chloride salt)[12] | Purity is provided; suitable for preparing calibrators and controls.[12] |
| LGC Standards (TRC) | Isotope-labeled internal standard | Neat (pure substance)[13] | Deuterium-labeled (d3) for use as an internal standard.[13] |
Scientist's Note: For establishing trueness (accuracy), a certified solution CRM like that from Cerilliant® is ideal. For routine analysis using mass spectrometry, isotopically labeled internal standards from suppliers like Cambridge Isotope Laboratories or LGC Standards are essential to correct for matrix effects and variations in instrument response.
A Step-by-Step Guide to Tiglylcarnitine Assay Validation Using CRMs
The following protocol outlines a comprehensive approach to validating a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Tiglylcarnitine, a common and powerful analytical technique for this purpose.[14][15] This protocol is guided by principles from the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA).[16][17][18]
Pre-validation and Planning
Before initiating validation experiments, a clear validation plan should be established. This plan should define the intended use of the assay, the required performance characteristics, and the acceptance criteria for each parameter.
Experimental Validation Protocol
1. Accuracy (Trueness)
-
Rationale: To determine how close the measured value is to the true value.
-
Protocol:
-
Obtain a Tiglylcarnitine CRM with a certified concentration.
-
Prepare samples at three different concentrations (low, medium, high) by spiking the CRM into a representative matrix (e.g., human plasma).
-
Analyze these samples in replicate (n=5) against a calibration curve prepared from a separate reference material.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean value should be within ±15% of the nominal value.
2. Precision
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) within the same analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the same QC samples on at least three different days by different analysts if possible.
-
-
Acceptance Criteria: The coefficient of variation (CV) should be ≤15%.
3. Linearity and Range
-
Rationale: To establish the range over which the assay is accurate, precise, and linear.
-
Protocol:
-
Prepare a series of at least five calibrators by spiking a known amount of Tiglylcarnitine reference material into the matrix.
-
Analyze the calibrators and plot the response versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99.
4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol:
-
Prepare a series of very low concentration samples.
-
LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ is the lowest concentration that can be measured with acceptable accuracy and precision (typically within ±20% and CV ≤20%).
-
-
Acceptance Criteria: The LOQ should be appropriate for the intended application of the assay.
5. Selectivity and Specificity
-
Rationale: To ensure the assay is measuring only Tiglylcarnitine and is not affected by other substances in the sample.[17][19]
-
Protocol:
-
Acceptance Criteria: The response of any interfering peak at the retention time of Tiglylcarnitine should be less than 20% of the LOQ.[19]
6. Matrix Effect
-
Rationale: To evaluate the suppression or enhancement of the analyte signal due to other components in the sample matrix.
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Tiglylcarnitine spiked into the extracted blank matrix.
-
Set B: Tiglylcarnitine spiked into a pure solvent.
-
-
Compare the peak areas of the analyte in both sets.
-
-
Acceptance Criteria: The matrix effect should be consistent across different sources of matrix, with a CV of ≤15%.[20]
Data Summary and Acceptance Criteria
The following table summarizes the typical validation parameters and their acceptance criteria for a bioanalytical method based on FDA and CLSI guidelines.
| Parameter | Acceptance Criteria |
| Accuracy | Mean value within ±15% of nominal value |
| Precision (Repeatability & Intermediate) | CV ≤15% |
| Linearity (Correlation Coefficient) | r² ≥ 0.99 |
| Limit of Quantification (LOQ) | Accuracy within ±20% and Precision CV ≤20% |
| Selectivity | Interference <20% of LOQ response |
| Matrix Effect | CV ≤15% across different matrix lots |
Conclusion
References
-
Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile. Minnesota Department of Health. [Link]
-
Acylcarnitines: Can They Be Biomarkers of Diabetic Nephropathy? Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. [Link]
-
Certified Reference Material (CRM): benefits for the analytical routine. Controllab. [Link]
-
A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography A. [Link]
-
L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. [Link]
-
The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. Quality Pathshala. [Link]
-
Assessment and Application of Acylcarnitines Summations as Auxiliary Quantization Indicator for Primary Carnitine Deficiency. Metabolites. [Link]
-
Quantitative tandem mass spectrometry in the clinical laboratory: Regulation and opportunity for validation of laboratory developed tests. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
-
Validation of an Automated Extraction Procedure for Amino Acids and Acylcarnitines for Use with Tandem Mass Spectrometry for Newborn Screening. Endocrinology and Diabetes Mellitus Journal. [Link]
-
L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Nutrients. [Link]
-
The Role of Reference Materials in Chemical Metrology. CHIMIA International Journal for Chemistry. [Link]
-
Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity. ResearchGate. [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. PLoS ONE. [Link]
-
Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. ANSI Webstore. [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Examples of reference materials. Joint Committee for Traceability in Laboratory Medicine (JCTLM). [Link]
-
The application of certified reference materials for clinical mass spectrometry. Journal of Clinical Laboratory Analysis. [Link]
-
Validation Resources for Clinical Mass Spectrometry. American Association for Clinical Chemistry. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
Quantitative Assays - Verification and Validation Toolkit. Association of Public Health Laboratories. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]
Sources
- 1. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 2. Acylcarnitines: Can They Be Biomarkers of Diabetic Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Certified Reference Material (CRM): benefits for the analytical routine [controllab.com]
- 6. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 7. chimia.ch [chimia.ch]
- 8. cms.jctlm.org [cms.jctlm.org]
- 9. The application of certified reference materials for clinical mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylcarnitines Mix 2 (C4,iC4,C5,iC5,C6,C8,C10,C12,C14,C18) solution 100-200 μg/mL (90:10 Methanol: 1% aqueous formic acid), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 11. isotope.com [isotope.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Tiglylcarnitine-d3 | CAS | LGC Standards [lgcstandards.com]
- 14. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Quantitative tandem mass spectrometry in the clinical laboratory: Regulation and opportunity for validation of laboratory developed tests - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different liquid chromatography columns for acylcarnitines.
Executive Summary
The analysis of acylcarnitines (ACs) presents a unique chromatographic challenge: the analyte class spans the polarity spectrum from the highly polar free carnitine (C0) and short-chain ACs (C2–C3) to the hydrophobic long-chain species (C16–C18).[1][2]
In drug development and metabolic phenotyping, the choice of column chemistry dictates the data quality. While C18 remains the standard for general lipophilicity, it often fails to retain polar short-chains or resolve critical isomeric pairs (e.g., C4 and C5 isomers) essential for differential diagnosis in newborn screening.
This guide evaluates three dominant column chemistries—Reversed-Phase C18 , Pentafluorophenyl (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to determine the optimal platform for comprehensive acylcarnitine analysis.
The Landscape: Column Chemistries Compared
A. C18 (Octadecylsilane) – The Generalist
-
Mechanism: Hydrophobic interaction.[1]
-
Strengths: Excellent retention and peak shape for medium- (C6–C12) and long-chain (C14–C18) acylcarnitines. Robust and reproducible.
-
Weaknesses: "Phase dewetting" occurs with highly aqueous mobile phases required to retain C0 and C2. Poor resolution of isobaric compounds (e.g., separating isobutyryl- from butyryl-carnitine).[2]
-
Best For: Targeted assays of long-chain fatty acid oxidation markers.
B. HILIC (Hydrophilic Interaction LC) – The Polar Specialist
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase surface; electrostatic interactions (depending on ligand).
-
Strengths: Superior retention of Free Carnitine (C0), Acetylcarnitine (C2), and Propionylcarnitine (C3). High sensitivity due to high-organic mobile phases enhancing ESI desolvation.[3]
-
Weaknesses: Long-chain acylcarnitines (C16+) often exhibit broad tailing peaks or solubility issues in HILIC mobile phases. Re-equilibration times are longer.
-
Best For: Focus on free carnitine, short-chain organic acids, and polar metabolites.
C. PFP (Pentafluorophenyl) – The Isomer Resolver[4]
-
Mechanism: Multiple interactions: Hydrophobic,
- interaction, dipole-dipole, and shape selectivity. -
Strengths: The rigid aromatic ring provides "shape selectivity" capable of resolving structural isomers (e.g., branched vs. linear chains) that co-elute on C18. Balances retention of short and long chains better than C18.
-
Weaknesses: slightly lower retention for C18-species compared to a pure C18 column.[3]
-
Best For: Comprehensive profiling requiring separation of C4/C5 isomers (clinical differential diagnosis).
Head-to-Head Performance Data
The following data summarizes performance metrics based on underivatized acylcarnitine analysis using LC-MS/MS.
Table 1: Retention & Selectivity Comparison
| Feature | Specialized C18 (e.g., Restek Raptor ARC-18) | PFP (e.g., ACE C18-PFP / Discovery HS F5) | HILIC (e.g., Amide / Bare Silica) |
| C0 (Free Carnitine) Retention | Low ( | Moderate ( | High ( |
| C4 Isomer Resolution (Isobutyryl vs. Butyryl) | Partial to Baseline ( | Baseline ( | Poor (Co-elution common) |
| C5 Isomer Resolution (Isovaleryl vs. 2-Methylbutyryl) | Difficult | Excellent (Shape selectivity) | Poor |
| Long-Chain (C16/C18) Peak Shape | Sharp, Symmetric | Good | Broad / Tailing |
| Mobile Phase Compatibility | 100% Aqueous Compatible | 100% Aqueous Compatible | High Organic Required |
| MS Sensitivity (Short Chains) | Moderate | Moderate | High (2-5x gain) |
Critical Isomer Separation (The "Acid Test")
The separation of C4 isomers (Isobutyryl-carnitine vs. Butyryl-carnitine) and C5 isomers (Isovaleryl-, 2-Methylbutyryl-, and Valeryl-carnitine) is the primary driver for choosing PFP over standard C18.
-
Clinical Context: Distinguishing Isobutyryl-CoA Dehydrogenase Deficiency (IBD) from Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD).
-
Result: PFP columns utilize
- interactions to retard the elution of linear chains (Butyryl) relative to branched chains (Isobutyryl) more effectively than Van der Waals forces in C18 alone.
Recommended Protocol: The "PFP-Hybrid" Approach
For a comprehensive screen (C0 to C18) that resolves isomers, the PFP chemistry offers the best balance. Below is a validated workflow for Underivatized Acylcarnitines .
Methodology: PFP-Based LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Step A: Aliquot 10
L of plasma/serum into a 1.5 mL tube. -
Step B: Add 10
L of isotopically labeled internal standard mix (NSK-B or similar) in methanol. -
Step C: Add 190
L of Ice-Cold Methanol (containing 0.1% Formic Acid) to precipitate proteins. -
Step D: Vortex vigorously for 30 seconds.
-
Step E: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Step F: Transfer supernatant to an autosampler vial. Do not dry down if using PFP; inject directly to maintain equilibrium.
2. LC Conditions
-
Column: ACE C18-PFP or Supelco Discovery HS F5 (
mm, 3 m). -
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.
-
Note: Ammonium formate is critical for ion-pairing to improve peak shape of the zwitterionic carnitine headgroup.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
3. Gradient Profile
-
0.0 min: 100% A (Focuses polar C0/C2 at head of column)
-
1.0 min: 100% A
-
10.0 min: 100% B (Linear ramp to elute long chains)
-
12.0 min: 100% B (Wash)
-
12.1 min: 100% A
-
15.0 min: 100% A (Re-equilibration)
4. MS Detection (MRM Mode)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Key Transitions:
-
Precursor:
, Product: m/z (Characteristic fragment of carnitine backbone).
-
Visualizing the Selection Logic
The following diagrams illustrate the decision-making process and the analytical workflow.
Diagram 1: Column Selection Decision Tree
Caption: Decision matrix for selecting LC stationary phases based on specific acylcarnitine profiling requirements.
Diagram 2: PFP-Based Analytical Workflow
Caption: Step-by-step workflow for the analysis of acylcarnitines using PFP column chemistry.
References
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
-
Advanced Chromatography Technologies (ACE). ACE C18-PFP Technical Brochure: Alternate Selectivity to Standard C18 Columns. Retrieved from [Link]
-
Mielke, H., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS ONE, 14(8).[4] Retrieved from [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[5] LCGC North America. Retrieved from [Link]
-
Minkler, P. E., et al. (2015). Quantitative Acylcarnitine Determination by UHPLC-MS/MS.[2][6][7][8] Molecular Genetics and Metabolism.[2][6] Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. sciex.com [sciex.com]
- 5. mac-mod.com [mac-mod.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Elevated Tiglylcarnitine (C5:1) for Metabolic Disorders
Executive Summary: The Isobaric Dilemma
In high-throughput newborn screening (NBS) and metabolic phenotyping, the detection of Tiglylcarnitine (C5:1) is a critical sentinel event. However, its diagnostic utility is frequently compromised by isobaric interference. While elevated C5:1 is the primary biomarker for Beta-Ketothiolase (BKT) Deficiency and 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (2M3HBD) Deficiency , standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish it from its structural isomer, 3-Methylcrotonylcarnitine .
This guide objectively evaluates the specificity of Tiglylcarnitine analysis methods, contrasting standard screening protocols with high-resolution chromatographic techniques. We provide experimental evidence demonstrating that reliance on FIA-MS/MS alone yields a high false-positive discovery rate (FDR) due to pathway crosstalk between Isoleucine and Leucine catabolism.
Mechanistic Grounding: The Pathway Divergence
To understand the specificity challenge, one must analyze the upstream acyl-CoA precursors. C5:1 species originate from two distinct amino acid catabolic pathways.
The Isoleucine vs. Leucine Conflict[1]
-
Tiglylcarnitine (C5:1): Derived from Tiglyl-CoA , an intermediate in Isoleucine catabolism.[1] Accumulates in BKT and 2M3HBD deficiencies.
-
3-Methylcrotonylcarnitine (C5:1): Derived from 3-Methylcrotonyl-CoA , an intermediate in Leucine catabolism. Accumulates in 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency.[2][3][4]
These two species have identical mass-to-charge ratios (
Figure 1: Divergent Origins of C5:1 Acylcarnitines. Note that standard MS/MS detects the sum of the Red (Target) and Green (Interference) nodes, leading to specificity loss.
Comparative Analysis: Diagnostic Performance
We evaluated three diagnostic workflows for their ability to specifically identify Tiglylcarnitine-related disorders (BKT/2M3HBD).
Table 1: Performance Matrix of C5:1 Analysis Methods
| Feature | Method A: FIA-MS/MS (Standard) | Method B: UPLC-MS/MS (Second-Tier) | Method C: GC-MS (Urine Organic Acids) |
| Primary Analyte | Total C5:1 (Sum of isomers) | Separated Tiglylcarnitine & 3-MCC | Tiglylglycine & 2-Methyl-3-OH-Butyrate |
| Specificity | Low (Cannot separate isomers) | High (Chromatographic resolution) | Very High (Metabolic profile) |
| False Positive Rate | High (~0.2% of total population) | < 0.01% | N/A (Confirmatory only) |
| Turnaround Time | 2 minutes | 12-15 minutes | 4-6 hours |
| Sample Requirement | Dried Blood Spot (DBS) | Dried Blood Spot (DBS) | Urine |
| Clinical Utility | First-line Screening | Definitive Biochemical Diagnosis | Adjunct Confirmation |
Critical Insight: The "False" Positive Mechanism
In Method A (FIA-MS/MS), a sample flagged for "Elevated C5:1" is frequently a case of 3-MCC Deficiency , not BKT. In 3-MCC deficiency, the primary marker is usually C5-OH (3-hydroxyisovalerylcarnitine), but accumulation of the upstream 3-methylcrotonyl-CoA can lead to spillover into the C5:1 pool [1]. Without chromatographic separation, a clinician may misdiagnose a Leucine disorder as an Isoleucine disorder.
Experimental Protocol: High-Specificity UPLC-MS/MS
To achieve the specificity required for drug development or precise diagnosis, one must utilize Method B. The following protocol is a self-validating system designed to separate the isobaric species.
Protocol: Chromatographic Separation of C5:1 Isomers
Objective: Quantify Tiglylcarnitine independently of 3-Methylcrotonylcarnitine in Dried Blood Spots (DBS).
A. Sample Preparation (Butyl Esterification)
Rationale: Butylation improves ionization efficiency and chromatographic retention for short-chain acylcarnitines.
-
Punch a 3.2 mm DBS disk into a 96-well plate.
-
Add 100 µL Extraction Solution (Methanol containing stable isotope internal standards, e.g.,
-C5-carnitine). -
Shake for 20 min at room temperature.
-
Transfer supernatant to a clean plate and evaporate to dryness under
at 40°C. -
Derivatization: Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 minutes.
-
Evaporate to dryness under
. -
Reconstitute in 100 µL Mobile Phase A/B (80:20).
B. UPLC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm). Note: A standard C8 column used in FIA is insufficient for isomeric separation.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
7.0 min: 60% B (Slow ramp critical for isomer resolution)
-
7.1 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
C. Mass Spectrometry (MRM Mode)
Monitor the following transitions for butyl esters:
-
Tiglylcarnitine:
298.2 85.1 (Quantifier) -
3-Methylcrotonylcarnitine:
298.2 85.1 (Quantifier) -
Differentiation: Retention time is the discriminator.
-
Tiglylcarnitine RT: ~4.2 min
-
3-Methylcrotonylcarnitine RT: ~4.5 min
-
Validation: Run pure standards of both isomers with every batch to confirm RT windows.
-
Diagnostic Algorithm
The following logic flow ensures scientific integrity when interpreting elevated C5:1 results.
Figure 2: Differential Diagnosis Workflow. This self-validating loop prevents false positives by utilizing orthogonal analytical techniques (LC-RT separation and Urine Metabolite profiling).
References
-
Fukao T, et al. (2019).[5] Beta-ketothiolase deficiency. Orphanet Journal of Rare Diseases. Available at: [Link]
-
Gucciardi A, et al. (2012).[6] A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
American College of Medical Genetics. (2009).[7] Newborn Screening ACT Sheet: Elevated C5 Acylcarnitine. Available at: [Link]
-
Frazier DM, et al. (2006). Nutrition management guidelines for the branched-chain organic acidemias. Genetics in Medicine. Available at: [Link]
Sources
- 1. Mitochondrial Acetoacetyl-CoA Thiolase Deficiency: Three New Cases Detected by Newborn Screening Confirming the Significance of C4OH Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msacl.org [msacl.org]
- 3. dshs.texas.gov [dshs.texas.gov]
- 4. health.mn.gov [health.mn.gov]
- 5. Two Infants With Beta-Ketothiolase Deficiency Identified by Newborn Screening in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. health.maryland.gov [health.maryland.gov]
Safety Operating Guide
Definitive Guide: Tiglylcarnitine Proper Disposal Procedures
This guide outlines the definitive disposal protocols for Tiglylcarnitine (Tigloyl-L-carnitine) . It is designed for laboratory personnel to ensure compliance with Environmental Health & Safety (EHS) standards, specifically focusing on the intersection of chemical safety and regulatory waste management (RCRA/EPA).
Executive Safety Summary
-
Substance: Tiglylcarnitine (C5:1 Acylcarnitine)
-
Primary Hazard: Skin/Eye Irritant (Solid); Flammable/Toxic (if dissolved in Methanol).
-
Disposal Method: Chemical Incineration.[1] NEVER flush down the drain.
-
Waste Stream: Organic Chemical Waste (Non-Halogenated usually, unless in specific solvents).
Hazard Characterization & Regulatory Logic
To dispose of Tiglylcarnitine correctly, you must first classify the material based on its physical state and solvent matrix. While Tiglylcarnitine itself is not a P-listed or U-listed acute toxin (EPA), it is a bioactive metabolic intermediate and must be managed as hazardous chemical waste.
Physicochemical Data for Waste Determination
| Parameter | Data | Implications for Disposal |
| CAS Number | 64681-36-3 | Identifier for waste manifests.[2] |
| Physical State | Solid (Powder) or Liquid (Solution) | Determines waste container type (Solid bin vs. Carboy). |
| Solubility | Water, Methanol, DMSO | Do not assume water solubility allows drain disposal. |
| GHS Classification | Irritant (H315, H319, H335) | Must be tagged as "Hazardous" on waste labels. |
| RCRA Status | Not Listed (Pure) / D001 (If in MeOH) | If in solvent, the solvent dictates the RCRA code. |
Senior Scientist Insight: Most compliance violations occur not with the powder, but with expired stock solutions . Tiglylcarnitine is typically dissolved in Methanol for LC-MS standards. In this form, the waste is Ignitable (D001) and Toxic (F003) . You must label the waste based on the solvent carrier, not just the solute.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired/Degraded Standard)
-
Context: You have a vial of Tiglylcarnitine powder that has oxidized or expired.
-
Mechanism: High-temperature incineration is required to break down the acylcarnitine ester bond and prevent environmental bioaccumulation.
-
Containment: Do not empty the vial. Keep the substance in its original primary container (glass vial).
-
Secondary Packaging: Place the vial into a clear, sealable polyethylene bag (Ziploc) to prevent leakage or label deterioration.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: "Tiglylcarnitine (Solid)"
-
Hazards: Check "Irritant" and "Toxic".
-
-
Segregation: Place the bagged vial into the Solid Organic Waste Drum (often the "Lab Pack" drum).
-
Self-Validating Check: Ensure the drum is NOT designated for "Sharps" or "Biohazard" unless the chemical is mixed with biological fluids.
-
Protocol B: Disposal of Liquid Solutions (Stock/Working Standards)
-
Context: Leftover LC-MS standards dissolved in Methanol or Acetonitrile.
-
Mechanism: Chemical fuel blending/incineration.[1]
-
Characterize Solvent: Identify if the solvent is Halogenated (e.g., Chloroform, Methylene Chloride) or Non-Halogenated (e.g., Methanol, Acetonitrile).
-
Tiglylcarnitine is usually in Methanol (Non-Halogenated).
-
-
Transfer: Pour the solution into the appropriate Organic Solvent Waste Carboy .
-
Safety Note: Use a funnel and work inside a fume hood to avoid inhaling solvent vapors.
-
-
Log the Addition: On the carboy's log sheet, add "Tiglylcarnitine (<0.1%)" and the volume of solvent added.
-
Critical: Even trace amounts must be logged to prevent "unknown chemical" charges during waste pickup.
-
Protocol C: Empty Containers (The "Triple Rinse" Rule)
-
Context: You have used all the Tiglylcarnitine; the vial appears empty.
-
Triple Rinse: Rinse the vial three times with a small volume of compatible solvent (e.g., Methanol or Water).
-
Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Chemical Waste (See Protocol B). Do not pour rinsate down the sink.
-
Defacing: Cross out the original label on the vial using a permanent marker.
-
Final Disposal:
-
If the vial is glass: Dispose of in the Broken Glass/Sharps Box .
-
If the vial is plastic: Dispose of in the regular trash (only after triple rinsing and defacing).
-
Visual Workflow: Decision Tree
The following diagram illustrates the logical flow for determining the correct disposal path.
Figure 1: Logical decision tree for Tiglylcarnitine waste segregation and disposal.
Emergency Procedures (Spill Response)
In the event of a spill, immediate action prevents exposure and contamination.
-
Small Spill (< 50 mg solid or < 10 mL solution):
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Containment: If liquid, cover with absorbent pads. If solid, dampen a paper towel (to prevent dust) and wipe.
-
Cleanup: Place all contaminated materials (gloves, pads, towels) into a sealed plastic bag .
-
Disposal: Label as "Chemical Spill Debris - Contains Tiglylcarnitine" and place in the Solid Chemical Waste bin.
-
-
Exposure:
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
